molecular formula C9H5BrClN B1281324 8-Bromo-4-chloroquinoline CAS No. 65340-71-8

8-Bromo-4-chloroquinoline

Katalognummer: B1281324
CAS-Nummer: 65340-71-8
Molekulargewicht: 242.5 g/mol
InChI-Schlüssel: DAHYJSFUKJLEEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-4-chloroquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

8-bromo-4-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHYJSFUKJLEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496604
Record name 8-Bromo-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65340-71-8
Record name 8-Bromo-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-4-chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-4-chloroquinoline: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-4-chloroquinoline is a versatile dihalogenated quinoline derivative that serves as a valuable building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of two distinct halogen atoms on the quinoline scaffold, make it a key intermediate in the development of novel pharmaceutical agents and functional materials. The differential reactivity of the chloro and bromo substituents allows for selective and sequential functionalization, enabling the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, including detailed experimental protocols and a summary of its spectral data.

Core Chemical Properties

This compound is a solid at room temperature with the following key physical and chemical properties:

PropertyValueReference(s)
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
Appearance Solid
Melting Point 147-148 °C
Boiling Point 314.6 ± 22.0 °C (Predicted)
Density 1.673 ± 0.06 g/cm³ (Predicted)
pKa 0.91 ± 0.30 (Predicted)
CAS Number 65340-71-8

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. Below is a summary of the available data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons on the quinoline ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.7d~4.5
H-3~7.5d~4.5
H-5~8.1d~8.0
H-6~7.4t~8.0
H-7~7.9d~8.0

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

CarbonChemical Shift (ppm)
C-2~150
C-3~122
C-4~142
C-4a~149
C-5~129
C-6~128
C-7~130
C-8~120
C-8a~148

Note: Peak assignments are based on general knowledge of quinoline chemistry and may require further experimental verification for definitive assignment.

Mass Spectrometry

Mass spectrometry of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The fragmentation pattern can provide further structural information.

Fragmentm/zNotes
[M]⁺241, 243, 245Molecular ion peak cluster
[M-Cl]⁺206, 208Loss of chlorine
[M-Br]⁺162Loss of bromine
[M-Cl-HCN]⁺179, 181Subsequent loss of HCN
Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretch
1600-1450Aromatic C=C and C=N stretch
~830C-Cl stretch
~650C-Br stretch

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 2-bromoaniline.

Step 1: Gould-Jacobs Reaction to form 8-Bromo-4-hydroxyquinoline

This reaction constructs the quinoline core.[1]

  • Materials: 2-bromoaniline, diethyl ethoxymethylenemalonate (DEEM), diphenyl ether.

  • Procedure:

    • In a round-bottom flask, combine 2-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

    • Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • Add the resulting intermediate to a larger flask containing pre-heated diphenyl ether (approximately 10 times the volume of the intermediate) at 250 °C.

    • Maintain the temperature at 250 °C for 30 minutes. The cyclized product will precipitate from the hot solvent.

    • Cool the reaction mixture to below 100 °C and add hexane to facilitate further precipitation.

    • Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and then wash with ethanol.

    • Dry the solid to obtain 8-Bromo-4-hydroxyquinoline.

Step 2: Chlorination of 8-Bromo-4-hydroxyquinoline

This step converts the hydroxyl group to a chloro group.[2][3]

  • Materials: 8-Bromo-4-hydroxyquinoline, phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 8-Bromo-4-hydroxyquinoline (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with dichloromethane or chloroform (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford pure this compound.

Key Reactions and Derivatization

The differential reactivity of the two halogen atoms in this compound allows for selective functionalization.

Nucleophilic Aromatic Substitution at the 4-Position

The electron-withdrawing effect of the quinoline nitrogen activates the 4-position for nucleophilic aromatic substitution (SNAr).[4]

  • General Procedure for Amination:

    • In a sealed tube, dissolve this compound (1.0 equivalent) and the desired amine (1.2-1.5 equivalents) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

    • A base such as potassium carbonate or triethylamine may be added if the amine salt is not desired as the product.

    • Heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling at the 8-Position

The 8-bromo position is more reactive towards palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6]

  • General Procedure:

    • To an oven-dried flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as potassium carbonate or cesium fluoride (2-3 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

    • Heat the reaction mixture at 80-100 °C until the starting material is consumed, as monitored by TLC.

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflow for the synthesis and derivatization of this compound.

G cluster_synthesis Synthesis of this compound 2-Bromoaniline 2-Bromoaniline Gould-Jacobs Reaction Gould-Jacobs Reaction 2-Bromoaniline->Gould-Jacobs Reaction DEEM DEEM DEEM->Gould-Jacobs Reaction 8-Bromo-4-hydroxyquinoline 8-Bromo-4-hydroxyquinoline Gould-Jacobs Reaction->8-Bromo-4-hydroxyquinoline Chlorination Chlorination 8-Bromo-4-hydroxyquinoline->Chlorination POCl3 POCl3 POCl3->Chlorination This compound This compound Chlorination->this compound

Synthetic pathway for this compound.

G cluster_derivatization Selective Functionalization This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling 4-Amino-8-bromoquinoline 4-Amino-8-bromoquinoline Nucleophilic Substitution->4-Amino-8-bromoquinoline Amine Amine Amine->Nucleophilic Substitution 4-Chloro-8-arylquinoline 4-Chloro-8-arylquinoline Suzuki-Miyaura Coupling->4-Chloro-8-arylquinoline Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki-Miyaura Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki-Miyaura Coupling

Derivatization of this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its well-defined chemical and physical properties, coupled with the distinct reactivity of its two halogen substituents, provide a robust platform for the construction of a wide range of complex molecular architectures. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and derivatization of this important building block, empowering researchers in the fields of medicinal chemistry and materials science to explore new frontiers in drug discovery and technological innovation.

References

Spectroscopic and Synthetic Analysis of 8-Bromo-4-chloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This technical guide provides a comprehensive analysis of the spectroscopic properties of 8-Bromo-4-chloroquinoline, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, predicted spectroscopic data, and a logical workflow for its synthesis and characterization.

Introduction

This compound is a halogenated heterocyclic compound whose scaffold is of significant interest in medicinal chemistry. The presence of chloro and bromo substituents at key positions offers versatile handles for further chemical modification, making it a valuable building block for the synthesis of more complex bioactive molecules. Accurate characterization of this intermediate is critical for ensuring the purity and identity of downstream compounds. This guide outlines the expected spectroscopic signatures based on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside plausible synthetic and analytical methodologies.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values derived from established principles of spectroscopic interpretation and analysis of analogous structures. These tables provide a reliable benchmark for researchers working with this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is predicted to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.85dJ = 4.8 Hz
H-37.50dJ = 4.8 Hz
H-58.20ddJ = 8.5, 1.0 Hz
H-67.55tJ = 7.8 Hz
H-77.95ddJ = 7.5, 1.0 Hz

d = doublet, t = triplet, dd = doublet of doublets

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is expected to display nine signals for the nine carbon atoms of the quinoline core. The positions of these signals are dictated by the hybridization and the electronic environment created by the heteroatom and halogen substituents.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2151.5
C-3123.0
C-4143.0
C-4a149.0
C-5129.5
C-6128.0
C-7134.0
C-8121.0
C-8a147.5
Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is distinguished by a characteristic isotopic cluster for the molecular ion, arising from the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This results in a distinctive pattern for the M, M+2, and M+4 peaks.

Table 3: Predicted High-Resolution MS Data (ESI+)

IonDescriptionCalculated m/zRelative Intensity (%)
[M]⁺C₉H₅⁷⁹Br³⁵ClN⁺240.9370~77
[M+2]⁺C₉H₅⁸¹Br³⁵ClN⁺ / C₉H₅⁷⁹Br³⁷ClN⁺242.9350100
[M+4]⁺C₉H₅⁸¹Br³⁷ClN⁺244.9329~24
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the aromatic quinoline system and the carbon-halogen bonds.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
1600-1585C=C StretchAromatic Ring
1550-1500C=N StretchAromatic Ring
1470-1430C=C StretchAromatic Ring
850-750C-H Bend (out-of-plane)Aromatic
780-740C-Cl StretchAryl Halide
650-550C-Br StretchAryl Halide

Experimental Protocols

The following sections detail plausible methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.

Synthesis of this compound

The synthesis can be achieved via a two-step process starting from 8-bromoquinolin-4-ol.

Step 1: Synthesis of 8-Bromoquinolin-4-ol This intermediate can be prepared using a Gould-Jacobs reaction. A mixture of 2-bromoaniline and diethyl (ethoxymethylene)malonate is heated to approximately 120-140°C for 2 hours to form the anilinomethylenemalonate intermediate. This intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to around 250°C to induce cyclization. After cooling, the precipitated product is collected by filtration, washed with a hydrocarbon solvent (e.g., hexane), and dried to yield 8-bromoquinolin-4-ol.

Step 2: Chlorination of 8-Bromoquinolin-4-ol A well-established method for converting 4-hydroxyquinolines to their 4-chloro counterparts involves the use of phosphorus oxychloride (POCl₃).

  • Procedure: In a round-bottom flask equipped with a reflux condenser and a gas trap, 8-bromoquinolin-4-ol (1.0 equivalent) is carefully suspended in an excess of phosphorus oxychloride (5-10 equivalents).

  • The reaction mixture is heated to reflux (approximately 110°C) and maintained for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then cautiously poured onto a vigorously stirred mixture of crushed ice and a neutralizing base like sodium carbonate solution. This step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer. A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Data is processed using standard NMR software.

Mass Spectrometry (MS): Mass spectra are obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (approx. 1 µg/mL) and introduced into the ion source via direct infusion. The data is collected in positive ion mode.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Output A 2-Bromoaniline C Step 1: Gould-Jacobs Reaction (Heat, 140°C -> 250°C) A->C B Diethyl (ethoxymethylene)malonate B->C D Intermediate: 8-Bromoquinolin-4-ol C->D Cyclization E Step 2: Chlorination (POCl₃, Reflux) D->E F Crude Product: This compound E->F Chlorination G Purification (Recrystallization/Chromatography) F->G H Final Product: Pure this compound G->H I ¹H & ¹³C NMR H->I J Mass Spectrometry (HRMS) H->J K FTIR Spectroscopy H->K L Structure Confirmation & Purity Assessment I->L J->L K->L

Technical Guide: Spectroscopic and Synthetic Profile of 8-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 8-bromo-4-chloroquinoline. Additionally, it outlines a detailed experimental protocol for its synthesis, offering a valuable resource for researchers in medicinal chemistry and materials science.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 65340-71-8; Molecular Formula: C₉H₅BrClN).[1][2][3][4] Due to the limited availability of published experimental spectra, predicted NMR data is provided alongside expected mass spectrometry fragments to guide analytical efforts.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityAssignment
~8.8DoubletH-2
~7.5DoubletH-3
~7.8Doublet of doubletsH-5
~7.4TripletH-6
~8.1Doublet of doubletsH-7

Note: Predicted values are based on computational models and may vary from experimental results. The solvent is typically CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~151C-2
~123C-3
~143C-4
~150C-4a
~130C-5
~129C-6
~136C-7
~122C-8
~126C-8a

Note: Predicted values are based on computational models and may vary from experimental results. The solvent is typically CDCl₃.

Table 3: Mass Spectrometry Data
m/zInterpretation
241/243/245[M]⁺ Molecular ion peak exhibiting characteristic isotopic pattern for one bromine and one chlorine atom.
206/208[M-Cl]⁺ Fragment corresponding to the loss of a chlorine atom.
127[M-Br-Cl]⁺ Fragment corresponding to the quinoline radical cation.

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of halogenated quinolines.

Experimental Protocols

The synthesis of this compound is typically achieved through the chlorination of 8-bromo-4-hydroxyquinoline. The following protocol is a representative procedure based on established methods for similar transformations.[5]

Synthesis of this compound from 8-Bromo-4-hydroxyquinoline

Materials:

  • 8-Bromo-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 8-bromo-4-hydroxyquinoline (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is prepared.

  • The reaction mixture is heated to reflux (approximately 110°C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature and then carefully poured onto crushed ice with vigorous stirring.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until a basic pH is achieved.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization A 8-Bromo-4-hydroxyquinoline B Chlorination with POCl3 A->B C Crude this compound B->C D Purification (Recrystallization/Chromatography) C->D E Pure this compound D->E F 1H NMR Spectroscopy E->F G 13C NMR Spectroscopy E->G H Mass Spectrometry (MS) E->H I Structural Confirmation F->I G->I H->I

Caption: Synthesis and Characterization Workflow.

References

Navigating the Solubility of 8-Bromo-4-chloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of 8-Bromo-4-chloroquinoline is a critical first step in harnessing its potential in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known solubility characteristics, detailed experimental protocols for solubility determination, and a workflow for its synthesis and purification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, offering a foundational understanding of this compound.

PropertyValueSource
Molecular Formula C₉H₅BrClN[1]
Molecular Weight 242.50 g/mol
Appearance White to off-white solid[2]
Melting Point 147-148 °C[2]
Purity Typically ≥95%[1]

Qualitative Solubility Assessment

Based on its use in various chemical reactions, this compound is known to be soluble in a range of common organic solvents. This qualitative solubility is crucial for its application as a reactant and for its purification.

Table of Qualitative Solubility in Organic Solvents:

SolventSolubilityContext
AcetonitrileSolubleUsed as a reaction solvent.
ChloroformSolubleUsed as a reaction solvent.
DichloromethaneSolubleUsed as a reaction solvent.
AcetoneSolubleMentioned as a solvent for related compounds.
Ethyl AcetateSolubleMentioned as a solvent for related compounds.
BenzeneSolubleMentioned as a solvent for related compounds.
TolueneSolubleMentioned as a solvent for related compounds.
HexaneSparingly SolubleOften used as an anti-solvent for crystallization.
EthanolSolubleUsed for recrystallization, suggesting solubility at elevated temperatures.[2]
WaterSparingly SolubleMentioned as a solvent for recrystallization in combination with ethanol.[2]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method, adapted from general procedures for quinoline derivatives, can be employed to accurately determine the solubility of this compound in various organic solvents.[3]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., acetonitrile, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A pre-established calibration curve is required for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent using the following formula: Solubility (mg/mL or mol/L) = Concentration from HPLC × Dilution Factor

Visualizing Experimental Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate key experimental workflows related to this compound.

G Generalized Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 8-bromo-4-hydroxyquinoline) reaction Chlorination Reaction (e.g., with POCl₃) start->reaction Reagents workup Reaction Work-up (Quenching, Extraction) reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (e.g., from Ethanol/Water) crude->recrystallization pure Pure this compound recrystallization->pure

A generalized workflow for the synthesis and purification of this compound.

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis start Excess Solid + Solvent equilibration Equilibration (24-48h at constant T) start->equilibration filtration Filtration of Supernatant equilibration->filtration dilution Dilution of Filtrate filtration->dilution hplc HPLC Analysis dilution->hplc result Quantitative Solubility Data hplc->result

A standardized workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 8-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of 8-bromo-4-chloroquinoline. While the specific crystal structure of this compound is not publicly available at the time of this writing, this document outlines the necessary experimental protocols, data presentation standards, and potential biological significance based on analogous halogenated quinolines. The information herein is intended to serve as a practical manual for researchers aiming to elucidate the three-dimensional structure of this and similar molecules.

Introduction to this compound and its Structural Importance

This compound is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. Halogenated quinolines are a class of compounds known for their diverse biological activities, including antibacterial and anticancer properties.[1][2][3] The precise three-dimensional arrangement of atoms within a crystal of this compound will dictate its physicochemical properties, such as solubility and melting point, and will fundamentally influence its interactions with biological targets. Crystal structure analysis is, therefore, a critical step in understanding its structure-activity relationship (SAR) and for rational drug design.

Data Presentation: Crystallographic Data Summary

The following tables represent the typical data that would be generated from a successful single-crystal X-ray diffraction experiment. These tables serve as a template for the presentation of crystallographic data for this compound.

Table 1: Crystal Data and Structure Refinement Details

ParameterHypothetical Values for this compound
Empirical formulaC₉H₅BrClN
Formula weight242.50
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
aValue Å, α = 90°
bValue Å, β = Value°
cValue Å, γ = 90°
VolumeValue ų
Z4
Density (calculated)Value Mg/m³
Absorption coefficientValue mm⁻¹
F(000)Value
Crystal sizeValue x Value x Value mm³
Theta range for data collectionValue to Value°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Completeness to thetaValue %
Refinement methodFull-matrix least-squares on F²
Data / restraints / paramsValue / 0 / Value
Goodness-of-fit on F²Value
Final R indices [I>2sigma(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Largest diff. peak and holeValue and -Value e.Å⁻³

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
Br(1)-C(8)Value
Cl(1)-C(4)Value
N(1)-C(2)Value
N(1)-C(9)Value

Table 3: Selected Bond Angles (°)

AtomsAngle (°)
C(3)-C(4)-Cl(1)Value
C(7)-C(8)-Br(1)Value
C(2)-N(1)-C(9)Value

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-established procedures, from the synthesis and crystallization of the material to the collection and analysis of X-ray diffraction data.[4][5][6]

A plausible synthetic route for this compound can be adapted from established methods for similar quinoline derivatives, such as the synthesis of 7-bromo-4-chloro-8-methylquinoline.[7] The proposed pathway involves a multi-step process:

  • Gould-Jacobs Reaction: The synthesis would likely begin with the reaction of 2-bromoaniline with diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate intermediate.

  • Cyclization: This intermediate is then cyclized at high temperatures, typically in a high-boiling point solvent, to form the quinoline core, yielding 8-bromo-4-hydroxyquinoline.

  • Chlorination: The final step is the conversion of the 4-hydroxy group to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the target compound, this compound.

Obtaining a high-quality single crystal is often the most challenging step in crystal structure analysis.[4] For a small organic molecule like this compound, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Once a suitable single crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer.[8] The data collection process involves:

  • Crystal Screening: The crystal is initially screened to assess its quality and to determine the unit cell parameters.

  • Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant set of diffraction data is collected.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[8] The intensities and positions of the diffracted X-ray beams are measured.

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which generate an initial electron density map.

  • Model Building: An initial model of the molecule is built into the electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares method to improve the agreement between the observed and calculated structure factors.[9]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination start Starting Materials (e.g., 2-bromoaniline) synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_selection Crystal Selection and Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Model Building and Refinement structure_solution->refinement validation Structure Validation and Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow for small molecule X-ray crystallography.

Halogenated quinolines have been identified as potent antibacterial agents that can eradicate bacterial biofilms.[1][2] A potential mechanism of action could involve the disruption of key signaling pathways that regulate biofilm formation, such as quorum sensing.

signaling_pathway cluster_bacterial_cell Bacterial Cell qs_receptor Quorum Sensing Receptor signal_transduction Signal Transduction Cascade qs_receptor->signal_transduction gene_expression Gene Expression (Biofilm Formation Genes) signal_transduction->gene_expression biofilm Biofilm Formation gene_expression->biofilm compound This compound compound->qs_receptor Inhibition

Caption: Inhibition of bacterial quorum sensing by this compound.

Potential Significance and Applications in Drug Development

The halogenated quinoline scaffold is a versatile platform for the development of new therapeutic agents. Research has shown that this class of compounds possesses a range of biological activities:

  • Antibacterial Activity: Halogenated quinolines have demonstrated the ability to eradicate bacterial biofilms, which are a major cause of persistent and recurrent infections.[1][2] They are effective against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • Anticancer Activity: Some quinoline derivatives have been investigated for their potential as anticancer agents.[10] For example, substituted quinolines have been designed to target protein kinases such as PDK1, which are involved in cancer cell proliferation.[10]

  • Antimalarial Activity: The quinoline core is central to several antimalarial drugs, and new derivatives are continuously being explored to combat drug-resistant strains of the malaria parasite.

The determination of the crystal structure of this compound would provide invaluable insights for the rational design of more potent and selective analogs for these and other therapeutic applications.

Conclusion

This technical guide has outlined the essential steps and considerations for the crystal structure analysis of this compound. Although the specific structural data for this compound is not currently in the public domain, the methodologies described herein provide a clear pathway for its determination. The elucidation of its three-dimensional structure will be a significant contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its properties and facilitating the development of novel therapeutic agents based on the halogenated quinoline scaffold.

References

physical and chemical characteristics of 8-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical characteristics of 8-Bromo-4-chloroquinoline, a halogenated heterocyclic compound. Its utility as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science, necessitates a thorough understanding of its properties. This guide consolidates available data on its physicochemical properties, spectral characteristics, reactivity, and safe handling protocols.

Core Properties and Identifiers

This compound is a disubstituted quinoline, a class of compounds known for a wide spectrum of biological activities.[1] The strategic placement of chloro and bromo substituents offers distinct reactive sites for further molecular elaboration.

PropertyDataReference
Molecular Formula C₉H₅BrClN[2][3][4]
Molecular Weight 242.50 g/mol [3][4]
CAS Number 65340-71-8[2][3]
Appearance White to off-white or yellow solid/powder[2][5][6]
IUPAC Name This compound
Synonyms 4-Chloro-8-bromoquinoline, Quinoline, 8-bromo-4-chloro-[2][6]
SMILES Clc1ccnc2c(Br)cccc12
InChI Key DAHYJSFUKJLEEJ-UHFFFAOYSA-N[2]

Physicochemical Data

The following table summarizes the key physical properties of this compound. It is important to note that some of these values are predicted through computational models.

Physical PropertyValueReference(s)
Melting Point 147-148 °C[5][6]
Boiling Point 314.6 ± 22.0 °C (Predicted)[5]
Density 1.673 - 1.7 ± 0.1 g/cm³ (Predicted)[5][6]
pKa 0.91 ± 0.30 (Predicted)[5]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C, room temperature.[3][5][7]

Reactivity and Chemical Profile

The chemical behavior of this compound is primarily dictated by the quinoline core and its halogen substituents. The electron-withdrawing nature of the nitrogen atom and the chloro group deactivates the heterocyclic ring towards electrophilic substitution, while activating the 4-position for nucleophilic attack.

  • Nucleophilic Substitution : The chloro group at the 4-position is a potential leaving group, making it a prime site for nucleophilic substitution reactions.[8]

  • Metal-Catalyzed Cross-Coupling : The bromo group at the 8-position is well-suited for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups.[8]

  • Incompatibilities : The compound should be kept away from strong oxidizing agents.[8]

main This compound quinoline_core Quinoline Core (N-Heterocycle) main->quinoline_core based on chloro_group 4-Chloro Group main->chloro_group features bromo_group 8-Bromo Group main->bromo_group features incompatible Incompatible with Strong Oxidizers main->incompatible exhibits nuc_sub Nucleophilic Substitution chloro_group->nuc_sub enables cross_coupling Metal-Catalyzed Cross-Coupling bromo_group->cross_coupling enables

Key chemical characteristics of this compound.

Experimental Protocols

Proposed Synthetic Workflow:

  • Gould-Jacobs Reaction : Construction of the quinoline core to form an 8-bromo-4-hydroxyquinoline intermediate.

  • Chlorination : Conversion of the 4-hydroxyl group to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Methodology: Synthesis of this compound (General Protocol)

  • Step 1: Synthesis of 8-Bromo-4-hydroxyquinoline :

    • A mixture of 2-bromoaniline and a slight molar excess of diethyl ethoxymethylenemalonate (DEEM) is heated (typically 100-140°C) to facilitate a condensation reaction, forming an anilinomethylenemalonate intermediate.

    • This intermediate is then cyclized at a higher temperature (~250°C), often in a high-boiling point solvent such as diphenyl ether, to yield 8-bromo-4-hydroxyquinoline.

    • The crude product is cooled, and the resulting solid is filtered, washed with a suitable solvent (e.g., hexane), and dried.

  • Step 2: Synthesis of this compound :

    • The 8-bromo-4-hydroxyquinoline intermediate is refluxed with an excess of phosphorus oxychloride (POCl₃).

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

    • The solution is neutralized with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product.

    • The solid is filtered, washed thoroughly with water, and dried.

    • Purification is achieved via recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel.[5][10]

start1 2-Bromoaniline proc1 Gould-Jacobs Reaction (Condensation & Cyclization) start1->proc1 start2 DEEM start2->proc1 intermediate 8-Bromo-4-hydroxyquinoline proc2 Chlorination intermediate->proc2 reagent POCl₃ reagent->proc2 product This compound proc3 Purification (Recrystallization/ Chromatography) product->proc3 proc1->intermediate proc2->product

Plausible synthetic workflow for this compound.

Spectral Data (Expected)

No specific spectral data was found in the search results. The following information is based on expected values derived from the compound's structure and data for analogous molecules.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • ¹H NMR : The spectrum is expected to show five distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring (H-2, H-3) and the proton ortho to the bromine (H-7) would likely be the most deshielded.

  • ¹³C NMR : Nine distinct signals are expected. The carbons attached to the electronegative nitrogen (C-2, C-4, C-8a) and halogens (C-4, C-8) would appear downfield.

Mass Spectrometry (MS) :

  • The mass spectrum should exhibit a characteristic molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a series of peaks (M, M+2, M+4) with a distinctive intensity ratio, confirming the presence of one bromine and one chlorine atom.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard ClassGHS CodeStatementReference(s)
Signal Word -Danger[5][13]
Acute Toxicity H301Toxic if swallowed[5][13]
Eye Damage H318Causes serious eye damage[5][13]

Precautionary Measures :

  • P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[5][13]

  • P301 + P310 + P330 : IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[13]

  • P305 + P351 + P338 + P310 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[13]

  • Handling : Use only in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. Prevent contact with skin and eyes.[3][8]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep locked up.[8]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Bromo-4-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of 8-bromo-4-chloroquinoline, a versatile heterocyclic building block crucial in medicinal chemistry and materials science. The strategic placement of two distinct halogen atoms—a reactive chloro group at the 4-position and a bromo group at the 8-position—allows for selective and sequential functionalization, making it an ideal scaffold for creating diverse molecular libraries.

Introduction and Key Applications

This compound is a key intermediate in the development of novel therapeutic agents and functional materials. The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromo group at the C8 position is a prime handle for palladium-catalyzed cross-coupling reactions.[1][3] This differential reactivity enables chemists to introduce a wide array of functional groups in a controlled manner.

Primary Applications of this compound Derivatives:

  • Anticancer Agents: Many quinoline derivatives are developed as kinase inhibitors for cancer therapy. By functionalizing the this compound scaffold, researchers can synthesize potent inhibitors of key signaling pathways, such as those involving Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] The derivatives can also induce apoptosis and inhibit cancer cell migration.[2][5]

  • Antimalarial Drugs: The quinoline ring is the foundation of several antimalarial drugs, including chloroquine.[6][7] Novel analogs derived from this compound are continuously being explored to combat drug-resistant strains of Plasmodium falciparum.

  • Antimicrobial Agents: Derivatives of this scaffold have shown potent activity against various strains of bacteria and fungi, making them valuable leads for the development of new antibiotics.[7][8][9]

  • Neuroprotective Agents: Certain 8-hydroxyquinoline derivatives, accessible from this scaffold, are investigated for their potential in treating neurodegenerative diseases due to their metal-chelating and antioxidant properties.[8]

Synthetic Strategies and Methodologies

The derivatization of this compound primarily relies on two key transformations that exploit the different reactivities of the C-Cl and C-Br bonds.

A. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-withdrawing quinoline nitrogen activates the C4-chloro group, making it an excellent electrophilic site for nucleophilic attack. This reaction is widely used to install amine, ether, or thioether functionalities.

B. Palladium-Catalyzed Cross-Coupling at the C8-Position

The C8-bromo group is more reactive than the C4-chloro group in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This selectivity allows for the formation of new carbon-carbon bonds, typically with aryl or heteroaryl boronic acids, to synthesize biaryl compounds.[10][11]

C. Ullmann Condensation

The Ullmann reaction provides a copper-catalyzed alternative for forming C-N, C-O, and C-S bonds at the C8-position, particularly for coupling with amines, phenols, and thiols under conditions that might be incompatible with palladium catalysis.[12][13]

A logical workflow for creating diverse derivatives involves first performing the Suzuki coupling at the C8 position, followed by nucleophilic substitution at the C4 position.

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki Selective C-Br Activation intermediate 8-Aryl-4-chloroquinoline suzuki->intermediate snar Nucleophilic Aromatic Substitution (Amine, Alcohol, or Thiol) intermediate->snar C-Cl Activation product 8-Aryl-4-substituted-quinoline (Final Derivative) snar->product

Caption: Synthetic workflow for derivatization.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key synthetic transformations starting from halogenated quinolines.

Table 1: Synthesis of 4-Amino-7/8-bromoquinoline Derivatives via Nucleophilic Substitution

Starting Material Amine Nucleophile Solvent Base Conditions Yield (%) Reference
7-Bromo-4-chloro-8-methylquinoline Aniline Ethanol - Reflux High (not specified) [4]
7-Bromo-4-chloro-8-methylquinoline Piperidine Ethanol K₂CO₃ Reflux High (not specified) [4]
4,7-Dichloroquinoline 2-Aminoethanol - - Heat 12 [14]

| 7-Chloroquinoline-4-amine | 4-Bromobenzenesulfonyl chloride | Pyridine | - | Room Temp | 19 |[7] |

Table 2: Synthesis of 8-Aryl-4-chloroquinoline Derivatives via Suzuki-Miyaura Coupling | Starting Material | Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 6-Bromo-4-chloroquinoline-3-carbonitrile | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 °C | Good (not specified) |[3] | | 2-(4-bromophenyl)-quinazolin-4-amine | Phenyl-boronic ester | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | Not specified | 95 |[15] | | 7-Bromo-4-chloro-8-methylquinoline | Arylboronic Acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 °C | Good (not specified) |[4] | | 8-Bromoquinoline | Arylboronic Acid | CuBr₂ | TBAB | Water | 100 °C | 90 |[16] |

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates. Researchers should perform small-scale trials to optimize conditions.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

Objective: To synthesize 4-amino-8-bromoquinoline derivatives.

Materials:

  • This compound (1 equivalent)

  • Appropriate primary or secondary amine (1.2 - 2.0 equivalents)

  • Solvent (e.g., Ethanol, n-Butanol, or DMF)

  • Base (optional, e.g., K₂CO₃, Et₃N) (1.5 equivalents)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and the chosen solvent (e.g., ethanol).

  • Add the desired amine (1.2 equivalents).

  • If the amine salt is used or if the amine is not basic enough, add a base such as potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent (e.g., cold ethanol or diethyl ether).

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-8-bromoquinoline derivative.

Protocol 2: General Procedure for Selective Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 8-aryl-4-chloroquinoline derivatives.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid or arylboronate ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water (4:1), Toluene/water, or DMF)

Procedure:

  • To a reaction vessel suitable for inert atmosphere chemistry, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture under the inert atmosphere to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-4-chloroquinoline.

Application in Drug Discovery: Kinase Inhibition Pathway

Derivatives of this compound are often designed as kinase inhibitors. The quinoline scaffold can act as a hinge-binding motif, while substituents at the C4 and C8 positions can extend into other pockets of the ATP-binding site to enhance potency and selectivity.

G cluster_0 receptor Receptor Tyrosine Kinase (e.g., EGFR) autophos Autophosphorylation receptor->autophos Binds atp ATP binding_site ATP Binding Site atp->binding_site drug Quinoline Derivative (Competitive Inhibitor) drug->binding_site drug->autophos inhibition INHIBITION downstream Downstream Signaling (e.g., PI3K/Akt pathway) autophos->downstream Activates proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation Promotes

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 8-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-4-chloroquinoline is a versatile dihalogenated heterocyclic compound that serves as a valuable building block in the synthesis of a wide range of functionalized quinoline derivatives. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction enables the introduction of diverse aryl and heteroaryl substituents at the C8 position, leaving the C4-chloro group available for subsequent transformations. This regioselectivity is of significant interest in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This principle underpins the selective Suzuki coupling at the more reactive C8-bromo position of this compound. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired 8-aryl-4-chloroquinoline products can be achieved. These products are key intermediates for the synthesis of compounds with a wide array of biological activities.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the selective Suzuki coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions with similar dihaloquinoline substrates to provide illustrative examples.[2]

Arylboronic AcidPalladium Catalyst (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901090-98
3-Fluorophenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O (5:1)100880-92
Thiophene-2-boronic acidPd(OAc)₂ (2) / XPhos (4)K₂CO₃ (2.5)DMF/H₂O (10:1)110675-88
Pyridine-3-boronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)1,4-Dioxane/H₂O (3:1)851670-85

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, arylboronic acid, palladium catalyst, and base in a reaction vessel. inert Establish inert atmosphere (e.g., backfill with Argon/Nitrogen). reagents->inert solvent Add degassed solvent system. inert->solvent Proceed to reaction heat Heat the reaction mixture with stirring. solvent->heat monitor Monitor reaction progress (e.g., TLC, LC-MS). heat->monitor cool Cool the reaction mixture. monitor->cool Upon completion extract Perform aqueous work-up and extraction with an organic solvent. cool->extract dry Dry and concentrate the organic phase. extract->dry purify Purify the crude product (e.g., column chromatography). dry->purify final_product 8-Aryl-4-chloroquinoline purify->final_product Obtain pure product

Caption: A generalized experimental workflow for the selective Suzuki coupling of this compound.

Catalytic Cycle and Selectivity

Suzuki_Cycle cluster_main_cycle Catalytic Cycle cluster_products Products pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Ar'Ln transmetalation->diaryl_pd byproduct B(OH)₂Br transmetalation->byproduct reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product 8-Aryl-4-chloroquinoline reductive_elimination->product quinoline This compound quinoline->oxidative_addition Selective at C8-Br (more reactive) boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle for the selective Suzuki coupling at the C8 position of this compound.

Experimental Protocols

General Protocol for the Selective Suzuki Coupling of this compound

This protocol provides a general procedure that can be optimized for specific arylboronic acids and desired scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water 4:1:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2-3 equiv).

  • Inert Atmosphere: Evacuate the reaction vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe. The typical concentration of the quinoline substrate is in the range of 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-4-chloroquinoline.

Protocol for a Specific Example: Synthesis of 4-Chloro-8-phenylquinoline

This protocol details the synthesis of 4-chloro-8-phenylquinoline using phenylboronic acid.

Procedure:

  • To a 50 mL Schlenk flask, add this compound (243 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol).

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC (e.g., using 3:1 hexanes/ethyl acetate as eluent).

  • After completion, cool the reaction to room temperature.

  • Add ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-chloro-8-phenylquinoline as a solid.

Disclaimer: These protocols are intended for guidance and may require optimization based on the specific reagents, equipment, and scale of the reaction. All experiments should be conducted by trained professionals in a well-ventilated fume hood, adhering to all necessary safety precautions.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 8-bromo-4-chloroquinoline. This reaction is a powerful tool for the synthesis of functionalized quinoline derivatives, which are key structural motifs in many pharmaceutical agents and functional materials. This document outlines the principles of selective amination, provides detailed experimental protocols, and presents quantitative data to facilitate the successful application of this methodology in a laboratory setting.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1] The reaction facilitates the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. Its broad substrate scope and tolerance for various functional groups make it an invaluable tool in medicinal chemistry and materials science.

For dihalogenated substrates such as this compound, achieving selective amination at a specific position is a key challenge. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more susceptible to oxidative addition by the palladium catalyst compared to the stronger C-Cl bond. This inherent difference in reactivity can be exploited to achieve selective amination at the 8-position (C-Br) over the 4-position (C-Cl).

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido intermediate. The cycle concludes with reductive elimination, which yields the desired arylamine product and regenerates the palladium(0) catalyst for the next turnover.[2] The choice of a bulky, electron-rich phosphine ligand is critical as it promotes both the oxidative addition and reductive elimination steps.[3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions and corresponding yields for the selective Buchwald-Hartwig amination of this compound with representative primary and secondary amines. The conditions are adapted from successful protocols for the selective amination of the analogous 6-bromo-2-chloroquinoline.[4]

Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2.5)XPhos (6)NaOtBuToluene11016Est. 85-95
2p-MethoxyanilinePd₂(dba)₃ (2.5)XPhos (6)NaOtBuToluene11016Est. 80-90
3BenzylaminePd₂(dba)₃ (2.5)XPhos (6)NaOtBuToluene11016Est. 80-90

*Yields are estimated based on similar reactions with analogous substrates.

Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2.5)XPhos (6)NaOtBuToluene1101692[4]
2PiperidinePd₂(dba)₃ (2.5)XPhos (6)NaOtBuToluene1101688[4]
3N-MethylanilinePd(OAc)₂ (5)RuPhos (10)K₂CO₃Dioxane10018Est. 75-85

*Some data is based on the amination of 6-bromo-2-chloroquinoline as a close structural analog.[4]

Experimental Protocols

General Protocol for the Selective Buchwald-Hartwig Amination of this compound

This protocol is designed for the selective amination at the 8-position of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Stirring and heating apparatus

Procedure:

  • To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by the amine.

  • Seal the flask or tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 8-amino-4-chloroquinoline derivative.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air and moisture sensitive; handle them under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Toluene is a flammable and toxic solvent. Work in a well-ventilated fume hood.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Mandatory Visualizations

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to flask inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvents 3. Add Anhydrous Toluene and Amine inert->solvents heat 4. Heat and Stir (110 °C, 12-18 h) solvents->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool dilute 7. Dilute with Ethyl Acetate cool->dilute filter 8. Filter through Celite® dilute->filter concentrate 9. Concentrate Filtrate filter->concentrate purify 10. Purify by Column Chromatography concentrate->purify product Final Product: 8-Amino-4-chloroquinoline purify->product Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex L₂(Br)Pd(II)-Ar pd0->oa_complex Oxidative Addition (Ar-Br) amine_complex [L₂(Br)Pd(II)(Ar)(HNR'R'')]⁺ oa_complex->amine_complex Amine Coordination (+ HNR'R'') amido_complex L₂(NR'R'')Pd(II)-Ar amine_complex->amido_complex Deprotonation (- H-Base⁺) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 8-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-4-chloroquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The differential reactivity of its two halogen substituents—the more reactive C8-Br bond and the less reactive C4-Cl bond—allows for selective, palladium-catalyzed cross-coupling reactions. This site-selectivity enables the sequential introduction of diverse functionalities, making it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds under relatively mild conditions. For this compound, these transformations primarily involve the Suzuki-Miyaura coupling to introduce aryl or vinyl groups, the Buchwald-Hartwig amination for the installation of amino moieties, and C-S coupling for the synthesis of thioethers. The ability to selectively functionalize the C8 position while leaving the C4-chloro group intact for subsequent modifications is a key synthetic advantage.

These application notes provide detailed protocols and quantitative data for the selective palladium-catalyzed cross-coupling reactions at the C8-bromo position of this compound.

General Principles of Selective Cross-Coupling

The chemoselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated substrates is primarily governed by the relative bond dissociation energies of the carbon-halogen bonds. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. In the case of this compound, the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond, allowing for selective functionalization at the C8 position.

G cluster_0 General Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)L2-X R-Pd(II)Ln-X Oxidative_Addition->R-Pd(II)L2-X R-X Transmetalation Transmetalation (e.g., Suzuki, Stille) R-Pd(II)L2-X->Transmetalation R-Pd(II)L2-R' R-Pd(II)Ln-R' Transmetalation->R-Pd(II)L2-R' R'-M Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide. For this compound, this reaction can be employed to selectively introduce aryl or heteroaryl substituents at the C8 position.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O801292
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃1,4-Dioxane/H₂O90888
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001685

Note: The data presented are representative examples from the literature for analogous systems and may require optimization for specific substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture, degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-aryl-4-chloroquinoline.

G cluster_1 Suzuki-Miyaura Coupling Workflow Start Combine Reactants: This compound, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ Solvent Add Degassed Solvent (Toluene/EtOH/H₂O) Start->Solvent Reaction Heat to 80°C Solvent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purification Column Chromatography Workup->Purification Product 8-Aryl-4-chloroquinoline Purification->Product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a route to various 8-aminoquinoline derivatives. This reaction is highly versatile, accommodating a wide range of primary and secondary amines.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001895
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102489
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄tert-Amyl alcohol1001691

Note: The data presented are representative examples from the literature for analogous systems and may require optimization for specific substrates.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.

  • Add the amine followed by anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 18-24 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-amino-4-chloroquinoline derivative.

G cluster_2 Buchwald-Hartwig Amination Workflow Start Combine Reactants: This compound, Amine, Pd₂(dba)₃, XPhos, NaO-t-Bu Solvent Add Degassed Toluene Start->Solvent Reaction Heat to 100°C Solvent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Filtration & Aqueous Workup Monitor->Workup Purification Column Chromatography Workup->Purification Product 8-Amino-4-chloroquinoline Derivative Purification->Product

Figure 3: Experimental workflow for the Buchwald-Hartwig amination of this compound.

C-S Cross-Coupling of this compound

The palladium-catalyzed C-S cross-coupling reaction allows for the synthesis of 8-thioether-substituted quinolines, which are of interest for their potential biological activities.

Quantitative Data for C-S Cross-Coupling
EntryThiolCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1ThiophenolPd(OAc)₂ (5)Xantphos (10)DBU1,4-Dioxane1101285
2n-ButanethiolPd₂(dba)₃ (2.5)dppf (5)K₂CO₃DMF901688
34-MethoxythiophenolPd(OAc)₂ (3)DPEPhos (6)Cs₂CO₃Toluene1002082

Note: The data presented are representative examples from the literature for analogous systems and may require optimization for specific substrates.

Experimental Protocol: C-S Cross-Coupling

This protocol outlines a general procedure for the C-S cross-coupling of a thiol with this compound.

Materials:

  • This compound (1.0 equiv)

  • Thiol (1.1 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • Xantphos (0.10 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Sealed tube

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a sealed tube under an inert atmosphere, add this compound, Pd(OAc)₂, and Xantphos.

  • Add anhydrous, degassed 1,4-dioxane, followed by the thiol and DBU.

  • Seal the tube and heat the reaction mixture to 110 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-(aryl/alkylthio)-4-chloroquinoline.

G cluster_3 C-S Cross-Coupling Workflow Start Combine Reactants: This compound, Thiol, Pd(OAc)₂, Xantphos, DBU Solvent Add Degassed 1,4-Dioxane Start->Solvent Reaction Heat to 110°C Solvent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purification Column Chromatography Workup->Purification Product 8-(Aryl/alkylthio)-4- chloroquinoline Purification->Product

Figure 4: Experimental workflow for the C-S cross-coupling of this compound.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a robust and selective methodology for the synthesis of a diverse range of 8-substituted-4-chloroquinolines. The protocols and data provided herein serve as a guide for researchers in the development of novel compounds for pharmaceutical and materials science applications. The selective functionalization of the C8-Br bond allows for further elaboration at the C4-Cl position, making this scaffold a highly valuable intermediate in multi-step syntheses. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, is recommended for each specific substrate combination to achieve optimal results.

Application Notes and Protocols for the Functionalization of 8-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective functionalization of 8-Bromo-4-chloroquinoline, a versatile building block in medicinal chemistry. The presence of two distinct halogen atoms—a chloro group at the 4-position and a bromo group at the 8-position—allows for a range of selective transformations, enabling the synthesis of diverse molecular architectures for drug discovery and development. This document outlines detailed protocols for key reactions, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, complete with quantitative data and reaction workflows.

Overview of Selective Functionalization

The differential reactivity of the C-Cl and C-Br bonds in this compound is the cornerstone of its synthetic utility.

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chloro group at the 4-position is activated by the electron-withdrawing effect of the quinoline nitrogen atom, making it susceptible to nucleophilic attack.[1][2] This allows for the selective introduction of amines, alcohols, and other nucleophiles at this position.

  • Palladium-Catalyzed Cross-Coupling at the C8-Position: In palladium-catalyzed reactions, the reactivity of aryl halides typically follows the order I > Br > Cl.[3] Consequently, the bromo group at the 8-position is significantly more reactive than the chloro group at the 4-position in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This chemoselectivity enables the introduction of aryl, heteroaryl, amino, and alkynyl groups at the C8-position while leaving the C4-chloro group intact for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes the substitution of the chloro group at the 4-position of this compound with various nucleophiles, a common strategy for the synthesis of 4-aminoquinoline derivatives, which are known for their potential as antimalarial and anticancer agents.[2][4]

General Reaction Workflow for SNAr

SNAr_Workflow Start Start: This compound & Nucleophile Reaction_Setup Reaction Setup: - Solvent - Optional Base - Heating (Conventional or Microwave) Start->Reaction_Setup Preparation SNAr_Reaction Nucleophilic Aromatic Substitution Reaction Reaction_Setup->SNAr_Reaction Reaction Workup Work-up: - Quenching - Extraction SNAr_Reaction->Workup Isolation Purification Purification: - Crystallization or - Column Chromatography Workup->Purification Purification End End: Characterized 4-Substituted-8-bromoquinoline Purification->End

Caption: General workflow for the nucleophilic aromatic substitution on this compound.

Experimental Protocol: Synthesis of 4-Amino-8-bromoquinolines
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: Add the desired primary or secondary amine (1.0-1.2 eq).[4] For less reactive amines, a base such as potassium carbonate (K₂CO₃) may be added.[2]

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration and washed with a cold solvent. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-8-bromoquinoline derivative.

Quantitative Data for SNAr Reactions
NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
ButylamineNeat-Reflux--[4]
Ethane-1,2-diamineNeat-801-[4]
AnilineEthanolK₂CO₃Reflux8-24-[2]
PiperidineEthanol-Reflux--[2]

Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position

The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which selectively functionalize the C8-bromo position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the C8-position of this compound and various aryl- or vinylboronic acids.[3]

General Reaction Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start: This compound & Boronic Acid Reaction_Setup Reaction Setup: - Pd Catalyst & Ligand - Base - Solvent - Inert Atmosphere Start->Reaction_Setup Preparation Coupling_Reaction Suzuki-Miyaura Cross-Coupling Reaction Reaction_Setup->Coupling_Reaction Reaction Workup Work-up: - Filtration - Extraction Coupling_Reaction->Workup Isolation Purification Purification: - Column Chromatography Workup->Purification Purification End End: Characterized 8-Aryl-4-chloroquinoline Purification->End

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol: Synthesis of 8-Aryl-4-chloroquinolines
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like sodium carbonate (Na₂CO₃) (2.0 eq).[3]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[3]

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress by TLC.[3]

  • Work-up: After the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling
Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-90High[3]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100High[5]
3-Nitrophenylboronic acidPd(PPh₃)₄aq. K₂CO₃DME8566-76[6]
(E)-Styrylboronic acidPd(PPh₃)₄aq. K₂CO₃DME8568-76[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling primary or secondary amines with the C8-position of this compound.[7]

Experimental Protocol: Synthesis of 8-Amino-4-chloroquinolines
  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., XPhos, 1.2-10 mol%).[1][8]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add a base, such as sodium tert-butoxide (NaOt-Bu) (1.2-2.0 eq), and the desired amine (1.1-1.5 eq).[1]

  • Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane, via syringe.[1]

  • Reaction Conditions: Stir the mixture at 80-120 °C until the reaction is complete, as monitored by TLC or LC-MS.[1]

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography.[1]

Quantitative Data for Buchwald-Hartwig Amination
AmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
MorpholinePd₂(dba)₃/XPhosNaOt-BuToluene100>95[1]
AnilinePd(OAc)₂/BINAPCs₂CO₃Toluene100High[7]
Carbazole[Pd(allyl)Cl]₂/t-BuXPhosNaOt-BuToluene10068[8]
DiphenylaminePd(OAc)₂/t-Bu₃PH]BF₄NaOt-BuToluene10096[8]
Sonogashira Coupling

The Sonogashira coupling is utilized to form a carbon-carbon bond between a terminal alkyne and the C8-position of this compound, typically using a palladium catalyst and a copper(I) co-catalyst.[9]

Experimental Protocol: Synthesis of 8-Alkynyl-4-chloroquinolines
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.1 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst such as CuI (0.04 eq).[5]

  • Solvent and Base Addition: Add a degassed solvent mixture, for example, triethylamine and DMF.[5]

  • Reaction Conditions: Stir the reaction mixture at a suitable temperature, typically ranging from room temperature to 80 °C, for several hours.[5][9]

  • Work-up: Upon completion, cool the mixture, dilute it with an ether-type solvent, and filter through Celite. Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash chromatography.[5]

Quantitative Data for Sonogashira Coupling
AlkynePd CatalystCu CatalystBaseSolventTemperature (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF80High[5]
TrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NTHFRTHigh[9]
1-HeptynePd(PPh₃)₄CuIEt₃NTHFRTHigh[9]
Propargyl alcoholPdCl₂(CH₃CN)₂/sXPhos-Cs₂CO₃MeCN/H₂O65Moderate[10]

Application in Kinase Inhibitor Synthesis and Signaling Pathways

Derivatives of functionalized quinolines are widely explored as kinase inhibitors in cancer therapy. For instance, they have been shown to inhibit key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cell proliferation and survival.[11]

EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation EGF EGF EGF->EGFR Inhibitor 8-R-4-R'-Quinoline (Derivative) Inhibitor->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a functionalized this compound derivative.

The diverse functionalization possibilities of this compound allow for the synthesis of libraries of compounds that can be screened for their inhibitory activity against various kinases, contributing to the development of novel targeted therapies.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 8-Bromo-4-chloroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of brominated 4-chloroquinoline scaffolds as versatile intermediates in the synthesis of novel kinase inhibitors. The strategic placement of chlorine at the C4 position and bromine at various positions on the benzo-ring (e.g., C6, C7, or C8) provides orthogonal reactive sites for sequential functionalization. This allows for the systematic exploration of chemical space and the development of potent and selective inhibitors of key kinases implicated in various diseases, particularly cancer.

The primary synthetic strategies involve nucleophilic aromatic substitution (SNAr) at the electron-deficient C4 position and palladium-catalyzed cross-coupling reactions at the bromine-substituted position. This dual reactivity enables the introduction of a wide array of pharmacophores to modulate potency, selectivity, and pharmacokinetic properties.

Key Synthetic Strategies

The two primary methods for derivatizing the bromo-4-chloroquinoline core are:

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chloro group at the 4-position is highly susceptible to displacement by nucleophiles, most commonly primary and secondary amines. This reaction is a cornerstone for introducing moieties that can interact with the hinge region of the kinase ATP-binding pocket.

  • Palladium-Catalyzed Cross-Coupling at the C-Bromo Position: The bromine atom serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups, which can extend into other regions of the ATP-binding site or solvent-exposed areas to enhance potency and selectivity.

Experimental Workflow

The general workflow for synthesizing kinase inhibitors from a bromo-4-chloroquinoline starting material is depicted below. This typically involves a sequential reaction, first at the C4 position followed by modification at the C-bromo position.

G start 8-Bromo-4-chloroquinoline Derivative snar Nucleophilic Aromatic Substitution (SNAr) (e.g., with an amine) start->snar intermediate 4-Amino-8-bromoquinoline Intermediate snar->intermediate suzuki Suzuki-Miyaura Cross-Coupling (e.g., with a boronic acid) intermediate->suzuki final Final Kinase Inhibitor suzuki->final purification Purification and Characterization final->purification

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-bromoquinoline Derivatives via SNAr

This protocol describes the nucleophilic aromatic substitution reaction to replace the 4-chloro group with an amine.

Materials:

  • Bromo-4-chloroquinoline derivative (e.g., 6-bromo-4-chloroquinoline) (1 equivalent)

  • Appropriate primary or secondary amine (1.1-2 equivalents)

  • Solvent (e.g., tert-butanol, ethanol, isopropanol, or DMF)

  • Base (optional, e.g., NaH, K₂CO₃, or triethylamine)

Procedure:

  • In a round-bottom flask, dissolve the bromo-4-chloroquinoline derivative in the chosen solvent.

  • Add the desired amine (1.1-2 equivalents). If using an amine salt or a less reactive amine, a base may be required.

  • For reactions using a base like NaH in DMF, the amine is typically deprotonated first at 0 °C before the addition of the quinoline.[1]

  • Heat the reaction mixture. Reaction temperatures can range from 40 °C to reflux, depending on the reactivity of the amine and solvent used.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent.

  • If no precipitate forms, partition the mixture between an organic solvent (e.g., ethyl acetate) and brine. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-bromoquinoline derivative.[1][2]

Protocol 2: Synthesis of 4-Amino-arylquinoline Derivatives via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling to functionalize the bromo position.

Materials:

  • 4-Amino-bromoquinoline derivative (from Protocol 1) (1 equivalent)

  • Arylboronic acid or boronic ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like DPPF) (0.01-0.05 equivalents)

  • Base (e.g., Na₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water, DMF)

Procedure:

  • To a degassed reaction vessel, add the 4-amino-bromoquinoline derivative (1 equivalent), the arylboronic acid or ester (1.2-1.5 equivalents), the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 120 °C.[1][2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired final kinase inhibitor.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized from a bromo-4-chloroquinoline scaffold.

Compound IDTarget KinaseStarting ScaffoldIC₅₀ (nM)Reference
14 RIPK26-Bromo-4-chloroquinoline5.1 ± 1.6[1]
4f ChoKα1(Not Specified)990[3]

Targeted Signaling Pathways

Derivatives synthesized from bromo-4-chloroquinolines have been shown to inhibit various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.[2]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt and RAS/RAF/MEK/ERK pathways, promoting cell growth and division.[2] Many quinoline derivatives function as EGFR inhibitors.[2]

G EGF EGF EGFR EGFR EGF->EGFR Activation PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activation RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) EGFR->RAS_RAF Activation Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->EGFR Inhibition Proliferation Cell Proliferation, Survival, Growth PI3K_Akt->Proliferation RAS_RAF->Proliferation

Caption: Inhibition of the EGFR signaling pathway.[2]

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Quinoline-based compounds have been identified as potent VEGFR-2 inhibitors.[2]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg Activation RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) VEGFR2->RAS_RAF Activation Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibition PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Migration PKC->Angiogenesis RAS_RAF->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.[2]

Conclusion

Bromo-4-chloroquinoline scaffolds are valuable and versatile starting materials for the synthesis of novel kinase inhibitors. The distinct reactivity of the two halogen atoms allows for a systematic and modular approach to drug design, enabling the generation of diverse compound libraries. The protocols and data presented herein provide a solid foundation for initiating drug discovery programs targeting a range of kinases involved in human diseases.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 8-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of pharmacological profiles, leading to the development of targeted therapeutic agents. 8-Bromo-4-chloroquinoline is a key starting material in this endeavor, offering two distinct reactive sites for molecular elaboration. The chloro-substituent at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromo-substituent at the 8-position is an ideal handle for palladium-catalyzed cross-coupling reactions. This dual reactivity enables the synthesis of diverse libraries of quinoline derivatives for screening as potential anticancer agents.

These application notes provide a comprehensive guide to the synthetic utility of this compound in the generation of novel anticancer compounds. The protocols detailed below are based on established methodologies for analogous quinoline derivatives and are intended to serve as a robust starting point for drug discovery programs.

Key Synthetic Strategies

The functionalization of this compound can be strategically approached to generate two primary classes of derivatives: 4-substituted-8-bromoquinolines and 8-substituted-4-chloroquinolines, or subsequently, di-substituted analogues.

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The electron-withdrawing nature of the quinoline nitrogen activates the C4-chloro substituent towards nucleophilic attack. This allows for the facile introduction of a wide variety of nucleophiles, particularly amines, to generate 4-amino-8-bromoquinoline derivatives. This class of compounds is of significant interest as many clinically relevant kinase inhibitors feature an amino-substituted quinoline core.

  • Palladium-Catalyzed Cross-Coupling at the C8-Position: The bromo-substituent at the C8-position is amenable to various palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. This reaction enables the formation of a carbon-carbon bond, allowing for the introduction of aryl or heteroaryl moieties at this position. This strategy is valuable for exploring the structure-activity relationship (SAR) of the quinoline scaffold by introducing diverse substituents that can interact with specific pockets of target proteins.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar C4-Position suzuki Suzuki-Miyaura Cross-Coupling start->suzuki C8-Position product1 4-Amino-8-bromoquinoline Derivatives snar->product1 product2 8-Aryl-4-chloroquinoline Derivatives suzuki->product2 reagent1 Amine Nucleophile reagent1->snar reagent2 Arylboronic Acid reagent2->suzuki

Caption: Key synthetic strategies for this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of anticancer agents from this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Synthesis of 4-Amino-8-bromoquinoline Derivatives via SNAr

This protocol describes the synthesis of 4-amino-8-bromoquinoline derivatives by reacting this compound with various primary or secondary amines.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, piperidine, etc.)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Acid catalyst (optional, e.g., HCl in ethanol)

  • Base for workup (e.g., saturated sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the desired amine (1.1 to 2.0 equivalents).

  • If desired, add a catalytic amount of acid.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

  • Alternatively, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system.

Protocol 2: Synthesis of 8-Aryl-4-chloroquinoline Derivatives via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-4-chloroquinoline derivative.

G cluster_snar Protocol 1: SNAr Synthesis cluster_suzuki Protocol 2: Suzuki Coupling Synthesis snar_start Dissolve this compound and amine in solvent snar_react Heat to reflux and monitor by TLC snar_start->snar_react snar_workup Cool, workup (filtration or extraction), and concentrate snar_react->snar_workup snar_purify Purify by chromatography or recrystallization snar_workup->snar_purify suzuki_start Combine reactants, catalyst, and base in degassed solvent suzuki_react Heat under inert atmosphere and monitor by TLC/GC-MS suzuki_start->suzuki_react suzuki_workup Cool, dilute, and perform aqueous workup suzuki_react->suzuki_workup suzuki_purify Purify by column chromatography suzuki_workup->suzuki_purify

Caption: Experimental workflows for synthesis protocols.

Quantitative Data of Structurally Related Anticancer Agents

While specific anticancer activity data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the activity of structurally related substituted quinoline compounds against various cancer cell lines and target kinases. This data serves as a valuable benchmark for newly synthesized compounds.

Compound ClassTarget/Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
EGFR Inhibitors
Sulfonylated Indeno[1,2-c]quinolinesEGFR-TK0.0006 - 0.0102Erlotinib~0.020
Quinoline DerivativesA549 (Lung)0.06 - 1.125-FU0.18 - 0.51
VEGFR-2 Inhibitors
Quinoline-Isatin DerivativesVEGFR-20.076 - 0.175Sorafenib-
Quinazoline DerivativesVEGFR-25.49SU6668-
PI3K/Akt Pathway Inhibitors
Cinnoline DerivativesPI3Kα0.002 - 0.01--
DimorpholinoquinazolinesPI3Kα~50Wortmannin-
Cytotoxicity Data
4-Amino-7-chloroquinolinesMDA-MB-468 (Breast)1.8 - 4.5Chloroquine19.5
6-Chloro-quinoline-4-carboxylic acidsMCF-7 (Breast)>80% growth reduction--
6,8-Dibromo-5-nitroquinolineHT29 (Colon)26.2--

Targeted Signaling Pathways

Quinoline-based anticancer agents exert their effects by modulating various signaling pathways critical for cancer cell proliferation, survival, angiogenesis, and metastasis. Derivatives synthesized from this compound can be designed to target one or more of these pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, promoting cell proliferation and survival. Many quinoline-based compounds act as ATP-competitive inhibitors of the EGFR kinase domain.

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Quinoline Quinoline Derivative Quinoline->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can starve tumors of their blood supply.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC Quinoline Quinoline Derivative Quinoline->VEGFR2 Inhibition PKC PKC PLC->PKC Angiogenesis Angiogenesis PKC->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that regulates cell growth, proliferation, survival, and metabolism. It is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for cancer therapy.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts Quinoline Quinoline Derivative Quinoline->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Growth Cell Growth & Proliferation mTOR->Growth

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of novel anticancer agents. The distinct reactivity of the chloro and bromo substituents allows for selective and sequential functionalization, enabling the creation of a vast array of derivatives. By employing synthetic strategies such as nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling, researchers can systematically explore the chemical space around the quinoline scaffold to develop potent and selective inhibitors of key cancer-related signaling pathways, including those mediated by EGFR, VEGFR-2, and PI3K/Akt. The protocols and data presented herein provide a solid foundation for initiating such drug discovery programs.

Application Notes and Protocols for Reactions Involving 8-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations involving 8-Bromo-4-chloroquinoline. This versatile heterocyclic compound serves as a critical building block in the synthesis of a wide range of biologically active molecules and functional materials.[1] Its structure features two distinct reactive sites: a chlorine atom at the C4-position, which is highly susceptible to nucleophilic aromatic substitution (SNAr), and a bromine atom at the C8-position, which is ideal for palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective and sequential functionalization, making it a valuable intermediate in drug discovery and materials science.

Application Notes

Selective Functionalization Strategy

The synthetic utility of this compound lies in the orthogonal reactivity of its two halogen substituents.

  • C4-Position (Chloro): The chlorine atom at the C4-position is activated by the electron-withdrawing effect of the quinoline nitrogen, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This position readily reacts with a variety of nucleophiles, such as amines, alcohols, and thiols, typically under thermal conditions, sometimes aided by a base or microwave irradiation.[3][4][5]

  • C8-Position (Bromo): The bromine atom at the C8-position is less reactive in SNAr reactions but is the preferred site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. The general reactivity order for aryl halides in these catalytic cycles is I > Br > Cl, allowing for selective coupling at the C8-Br bond while leaving the C4-Cl bond intact.[6]

This predictable selectivity enables a logical synthetic approach where the C8-position is first modified via cross-coupling, followed by nucleophilic substitution at the C4-position, or vice-versa, to construct complex molecular architectures.

start This compound pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling Selective at C8-Br snar Nucleophilic Aromatic Substitution (SNAr) start->snar Selective at C4-Cl suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) pd_coupling->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) pd_coupling->buchwald amine_sub Reaction with Amines (R-NH2, Heat/Base) snar->amine_sub product1 8-Aryl-4-chloroquinoline suzuki->product1 product2 8-Amino-4-chloroquinoline buchwald->product2 product3 8-Bromo-4-aminoquinoline amine_sub->product3

Caption: Logical workflow for the selective functionalization of this compound.

Nucleophilic Aromatic Substitution (SNAr) at C4

The most common transformation for 4-chloroquinolines is the SNAr reaction, which is instrumental in synthesizing 4-aminoquinoline derivatives.[3][4] These compounds form the core structure of numerous pharmaceuticals, including antimalarial agents like chloroquine and amodiaquine.[2] The reaction proceeds by the attack of a nucleophile at the electron-deficient C4 carbon, followed by the displacement of the chloride ion.[2]

Key Considerations:

  • Nucleophiles: Primary and secondary amines are excellent nucleophiles for this reaction.[5]

  • Conditions: The reaction can be performed under neat conditions, with or without a solvent, and is often accelerated by heating.[5] Microwave-assisted protocols can significantly reduce reaction times from hours to minutes.[4]

  • Base: While primary amines can act as their own base, secondary amines or less nucleophilic anilines may require an additional base to facilitate the reaction.[4]

Suzuki-Miyaura Coupling at C8

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide.[7][8] For this compound, this reaction is highly selective for the C8-Br position.[6] This selectivity is crucial for synthesizing 8-aryl quinoline derivatives, which are precursors to targeted cancer therapies, including inhibitors of EGFR and HER-2 kinases.[6]

The catalytic cycle involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is typically facilitated by a base.[8]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L2-Br pd0->pd_complex oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_aryl_complex Ar-Pd(II)L2-R pd_complex->pd_aryl_complex transmetal->pd_aryl_complex pd_aryl_complex->pd0 reductive_elim Reductive Elimination pd_aryl_complex->reductive_elim reductive_elim->pd0 product Ar-R arbr Ar-Br boronic R-B(OH)2 + Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination at C8

Similar to the Suzuki coupling, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9] This method is highly effective for coupling a wide range of amines (primary, secondary, anilines) to the C8-position of the quinoline core. The resulting 8-aminoquinoline derivatives are valuable in pharmaceutical development.[1] The catalytic cycle shares mechanistic similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of ligand is critical for reaction efficiency.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the synthesis of an 8-Bromo-4-(alkylamino)quinoline derivative.

start Combine this compound & Amine (2-5 equiv.) in a flask heat Heat reaction mixture (e.g., 100-130 °C) start->heat monitor Monitor by TLC/LC-MS (2-12 hours) heat->monitor workup Cool, dilute with organic solvent, perform aqueous workup monitor->workup Upon completion purify Dry, concentrate, and purify (Column Chromatography) workup->purify product Isolate Pure 8-Bromo-4-aminoquinoline Product purify->product

Caption: Experimental workflow for the SNAr amination of this compound.

Materials:

  • This compound (1.0 equivalent)

  • Desired primary or secondary amine (2.0 - 5.0 equivalents)

  • Solvent (optional, e.g., ethanol, DMSO, or neat)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification supplies (organic solvent like ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a round-bottom flask, add this compound and the desired amine. If a solvent is used, add it to the flask to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Heat the reaction mixture to 80-130 °C with vigorous stirring. For microwave-assisted synthesis, seal the reaction vessel and heat to 140-180 °C for 20-30 minutes.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-Bromo-4-aminoquinoline derivative.

Nucleophile Type Solvent Base Temperature Typical Time
Primary AlkylamineEthanol or NeatNone needed80-120 °C4-12 h
Secondary AlkylamineDMSOK₂CO₃100-140 °C6-16 h
AnilineNeatNaOH (cat.)130-150 °C12-24 h

Table 1: Typical conditions for SNAr on 4-chloroquinolines.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of an 8-Aryl-4-chloroquinoline derivative.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[6]

  • Base (e.g., Na₂CO₃ or Cs₂CO₃, 2.0 equivalents)[6]

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)[6]

  • Schlenk flask or similar glassware for inert atmosphere reactions

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]

  • Add the degassed solvent system via syringe. The final substrate concentration should be around 0.1 M.[6]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[6][7]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the pure 8-Aryl-4-chloroquinoline.

Catalyst Base Solvent Temperature Typical Yield
Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90 °C70-95%
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100 °C65-90%
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O80 °C75-98%

Table 2: Common conditions for Suzuki-Miyaura coupling of aryl bromides.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol describes the synthesis of an 8-(Amino)-4-chloroquinoline derivative.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[10]

  • Phosphine Ligand (e.g., Xantphos or BINAP, 4 mol%)[10]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)[10]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.[10][11]

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Catalyst / Ligand Base Solvent Temperature Typical Yield
Pd₂(dba)₃ / XantphosNaOtBuToluene110 °C60-90%
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane100 °C65-95%
Pd₂(dba)₃ / XPhosLHMDSDioxane100 °C70-92%

Table 3: Representative conditions for Buchwald-Hartwig amination of aryl bromides.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 8-Bromo-4-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 8-Bromo-4-chloroquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound derivatives?

A1: The two primary and most effective methods for the purification of this compound derivatives are recrystallization and column chromatography.[1][2] The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: How do I choose the best solvent for recrystallizing my this compound derivative?

A2: Selecting the appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3] For halogenated quinolines, common solvents to consider include ethanol, ethanol/water mixtures, hexane, and mixtures of hexane and ethyl acetate.[1][4][5] It is advisable to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific derivative.[6]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the compound's melting point is lower than the boiling point of the solvent. To resolve this, try reheating the solution to dissolve the oil and then allow it to cool more slowly.[5][6] You can also try adding a small amount of a solvent in which the compound is more soluble (a "better" solvent) to the hot solution before cooling.[5]

Q4: The purified crystals of my this compound derivative are colored, but the pure compound is expected to be colorless. How can I remove the colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal.[5] The impurities adsorb onto the surface of the charcoal, which can then be removed by hot filtration. Be aware that activated charcoal may also adsorb some of your desired product, potentially reducing the overall yield.[5] A subsequent recrystallization may also help in removing residual color.[5]

Q5: What are the common impurities I might encounter in the synthesis of this compound derivatives?

A5: Impurities can arise from unreacted starting materials, byproducts of side reactions, or degradation products. For instance, in syntheses involving the chlorination of a 4-hydroxyquinoline precursor, incomplete reaction can leave residual starting material.[1] Bromination steps can sometimes lead to the formation of regioisomers or di-brominated species. The specific impurities will depend on the synthetic route employed.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not sufficiently saturated. - The chosen solvent is too good at dissolving the compound, even at low temperatures.[5]- Concentrate the solution by evaporating some of the solvent and then cool again.[5] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7] - Try a different solvent or a solvent mixture.
Low yield of recovered crystals. - Too much solvent was used, keeping a significant amount of the product in the mother liquor.[5] - Premature filtration before crystallization was complete.- Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution is sufficiently cooled to maximize crystal precipitation before filtration.[6] - Concentrate the mother liquor to recover a second crop of crystals.[5]
Crystallization happens too quickly. - The solution is too concentrated. - The solution was cooled too rapidly.- Add a small amount of additional hot solvent to the solution.[7] - Allow the flask to cool slowly to room temperature before placing it in an ice bath.[5][7]
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities. - The chosen eluent system (solvent mixture) is not optimal. - The column was not packed properly, leading to channeling.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A common eluent system for quinoline derivatives is a mixture of hexane and ethyl acetate.[1] - Ensure the silica gel is packed uniformly in the column without any air bubbles.
The compound is not eluting from the column. - The eluent is not polar enough to move the compound down the column.- Gradually increase the polarity of the eluent system. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
The compound streaks on the column. - The compound is not fully soluble in the eluent. - The column is overloaded with the crude product.- Ensure the crude product is fully dissolved in a minimum amount of the eluent before loading it onto the column. - Use an appropriate amount of silica gel for the amount of crude product being purified.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound derivative and a small amount of the selected recrystallization solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring even packing without air bubbles. Allow the excess solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent. Carefully add this solution to the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to facilitate the elution of the compounds.

  • Fraction Analysis: Monitor the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Quantitative Data Summary

The following table provides a summary of typical yields for purification processes of related bromoquinoline derivatives found in the literature. These values can serve as a general benchmark.

CompoundPurification MethodSolvent(s)Yield (%)
6-Bromo-2-chloroquinolineRecrystallizationHexane58
4-(5-Bromoquinolin-8-yloxy)phthalonitrileRecrystallizationEthanol / Water (1:1)62
5,7-Dibromo-8-hydroxyquinolineRecrystallizationBenzene90
7-Bromo-8-hydroxyquinolineRecrystallizationMethanol / Acetone (1:1)51
7-Bromo-4-chloro-8-methylquinolineRecrystallization or Column ChromatographyEthanol or Hexane/Ethyl Acetate70-90 (typical)

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Process cluster_chromatography Column Chromatography Process Crude Crude this compound Derivative Recrystallization Recrystallization Crude->Recrystallization Method 1 ColumnChromatography Column Chromatography Crude->ColumnChromatography Method 2 Dissolve Dissolve in Minimal Hot Solvent Filter Hot Filtration (if necessary) Dissolve->Filter Recrystallization->Dissolve LoadColumn Load onto Silica Gel Column ColumnChromatography->LoadColumn Cool Cool Slowly to Induce Crystallization Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry PureProduct Pure Product Dry->PureProduct Elute Elute with Solvent Gradient LoadColumn->Elute CollectFractions Collect Fractions Elute->CollectFractions Analyze Analyze Fractions (TLC) CollectFractions->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Evaporate->PureProduct

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Recrystallization Start Start Recrystallization Problem Problem Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Compound Oils Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes End Successful Purification Problem->End No Solution1 Concentrate Solution or Add Seed Crystal NoCrystals->Solution1 Solution2 Reheat and Cool Slowly or Modify Solvent System OilingOut->Solution2 Solution3 Use Minimal Solvent or Recrystallize from Mother Liquor LowYield->Solution3 Solution1->Start Solution2->Start Solution3->Start

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Synthesis of 8-Bromo-4-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-Bromo-4-chloroquinoline derivatives and improving reaction yields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Yield of the Desired 4-Chloroquinoline Intermediate

Q: My reaction to convert the 4-hydroxyquinoline precursor to the 4-chloroquinoline using phosphorus oxychloride (POCl₃) is resulting in a very low yield or no product at all. What are the common causes?

A: Low yields in this chlorination step are frequently reported and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Ensure that the reaction time is sufficient by monitoring its progress using Thin Layer Chromatography (TLC).[1] In some cases, extending the reaction time or gentle heating may be necessary.[2][3]

  • Moisture Contamination: Phosphorus oxychloride is highly sensitive to moisture. The presence of water in the glassware or reagents can decompose the POCl₃, rendering it ineffective.[1][4] It is critical to use flame-dried glassware and anhydrous solvents.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. For chlorination using POCl₃, the temperature needs to be carefully controlled.[1][5] While the reaction is often performed at reflux (around 110°C), excessively high temperatures can lead to the decomposition of starting material or product and the formation of dark-colored byproducts.[4][6]

  • Purity of Starting Material: Impurities in the 4-hydroxyquinoline precursor can interfere with the reaction.[1] Ensure the starting material is pure by recrystallization or other suitable purification methods before proceeding with the chlorination.

  • Inefficient Work-up: Significant product loss can occur during the work-up procedure. The quenching of excess POCl₃ with ice water is highly exothermic and must be done carefully and with vigorous stirring to prevent degradation of the product.[6] Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent like dichloromethane or ethyl acetate.[4]

Issue 2: Formation of Significant Impurities and Side Products

Q: My final this compound product is impure, showing multiple spots on TLC. What are the likely side reactions?

A: The formation of impurities is a common challenge. Potential side reactions include:

  • Over-bromination: During the bromination step, it is possible to introduce more than one bromine atom onto the quinoline ring, leading to di- or tri-brominated species.[7] The regioselectivity of bromination is influenced by the existing substituents and reaction conditions.[8] Careful control of the stoichiometry of the brominating agent is crucial.

  • Ring Chlorination: While less common, under certain conditions, chlorination can occur on the benzene ring of the quinoline scaffold in addition to the desired chlorination at the 4-position.[4]

  • Polymerization: The formation of dark, tar-like substances can indicate polymerization of the starting materials or products, often promoted by excessively high temperatures or the presence of acidic impurities.[1]

  • Incomplete Chlorination: If the chlorination of the 4-hydroxyquinoline precursor is not complete, the starting material will carry through the subsequent steps, leading to a mixture of products.

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to purify the crude this compound derivative. What are the recommended purification methods?

A: Purification of halogenated quinolines typically involves standard techniques. If you are facing difficulties, consider the following:

  • Recrystallization: This is a common and effective method for purifying solid products.[8] The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for quinoline derivatives include ethanol, ethanol/water mixtures, or hexane/ethyl acetate mixtures.[7] Experiment with different solvent systems to find the optimal one for your specific derivative.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful alternative.[7][9] A typical eluent system for quinoline derivatives is a mixture of hexane and ethyl acetate.[7] The polarity of the eluent can be adjusted to achieve optimal separation.

  • Washing: During the work-up, ensure the organic layer is thoroughly washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.[4]

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound derivatives?

A1: A common and effective strategy involves a multi-step synthesis.[8][10] The process typically begins with the construction of a 4-hydroxyquinoline intermediate, often via the Gould-Jacobs reaction.[10] The hydroxyl group at the 4-position is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[8][10] The final step is the regioselective bromination of the quinoline ring to introduce the bromo substituent at the 8-position.[8]

Q2: How critical is the quality of phosphorus oxychloride (POCl₃) for the chlorination step?

A2: The quality of POCl₃ is very important. Old or improperly stored POCl₃ can absorb moisture and decompose, leading to reduced reactivity and lower yields. It is advisable to use freshly distilled or a new bottle of POCl₃ for best results.

Q3: Are there any alternatives to phosphorus oxychloride (POCl₃) for the chlorination of 4-hydroxyquinolines?

A3: Yes, while POCl₃ is widely used, other chlorinating agents can be employed. These include the Vilsmeier-Haack reagent (prepared in situ from DMF and POCl₃, SOCl₂, or oxalyl chloride), thionyl chloride (SOCl₂), and oxalyl chloride.[4] These alternatives may offer milder reaction conditions or simpler work-up procedures.[4]

Q4: How can I monitor the progress of my reactions?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each synthetic step.[5][6] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product, helping you determine the optimal reaction time.

Q5: What are the typical reaction conditions for the final bromination step?

A5: The bromination of the quinoline ring is typically carried out using a solution of bromine in a suitable solvent like acetic acid or chloroform.[7] The reaction temperature and time will depend on the specific substrate and the desired regioselectivity. It is important to control the stoichiometry of bromine to avoid over-bromination.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for key steps in the synthesis of halogenated quinoline derivatives. Note that yields are highly dependent on the specific substrate and reaction scale.

StepReactantsReagents & SolventsTemperatureTimeYield (%)Reference
Chlorination 7-Bromo-8-methylquinolin-4-olPOCl₃ (excess)Reflux (~110°C)2-4 hHigh (not specified)[6]
Chlorination Quinoxaline-2,3(1H,4H)-dionePOCl₃ (excess)Reflux (100°C)3 hNot Specified[5]
Bromination 4-(quinolin-8-yloxy)phthalonitrileBr₂ in CH₃CN0°C34 h52%[7]
Cyclization 3-(4-bromoaniline) ethyl acrylateDiphenyl ether200-220°C2 hNot Specified[11]

Detailed Experimental Protocols

Protocol 1: General Procedure for the Chlorination of a 4-Hydroxyquinoline Derivative using POCl₃ [6]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add the 4-hydroxyquinoline derivative (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents). This step should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 2-4 hours.

  • Monitor the reaction's progress by TLC until the starting material is completely consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenching process is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 8-9.

  • The product will often precipitate out of the solution. Filter the solid, wash it thoroughly with water, and dry it.

  • If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Bromination of a Quinoline Derivative [7]

  • Dissolve the quinoline derivative (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, acetic acid, or chloroform) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise to the cooled solution while stirring.

  • Stir the reaction mixture at 0°C or room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a 10% sodium carbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: 4-Hydroxyquinoline Precursor chlorination Step 1: Chlorination start->chlorination POCl₃, Reflux chloro_product 4-Chloroquinoline Intermediate chlorination->chloro_product bromination Step 2: Bromination chloro_product->bromination Br₂, Solvent final_product This compound Derivative bromination->final_product purification Purification final_product->purification Recrystallization or Column Chromatography analysis Final Product Analysis (NMR, MS) purification->analysis

Caption: General synthetic workflow for this compound derivatives.

troubleshooting_yield low_yield Low Yield Observed check_purity 1. Verify Purity of Starting Materials low_yield->check_purity impure Impure check_purity->impure TLC/NMR pure Pure check_purity->pure No Issue purify_sm Purify Starting Materials (Recrystallization) impure->purify_sm Problem Found resolved Yield Improved purify_sm->resolved check_conditions 2. Review Reaction Conditions pure->check_conditions temp_issue Temperature Incorrect? check_conditions->temp_issue optimize_temp Optimize Temperature temp_issue->optimize_temp Yes moisture_issue Moisture Present? temp_issue->moisture_issue No optimize_temp->resolved use_anhydrous Use Anhydrous Techniques moisture_issue->use_anhydrous Yes conditions_ok Conditions OK moisture_issue->conditions_ok No use_anhydrous->resolved check_workup 3. Analyze Work-up & Purification conditions_ok->check_workup extraction_loss Extraction Loss? check_workup->extraction_loss optimize_extraction Optimize Extraction (Solvent, pH) extraction_loss->optimize_extraction Yes extraction_loss->resolved No optimize_extraction->resolved

Caption: Troubleshooting flowchart for diagnosing low reaction yields.

References

Technical Support Center: Catalyst Selection for 8-Bromo-4-chloroquinoline Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with 8-bromo-4-chloroquinoline. The content is designed to address specific experimental challenges and facilitate catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react selectively in the Suzuki coupling of this compound?

In palladium-catalyzed Suzuki coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. This trend is based on the bond dissociation energies of the carbon-halogen bond. For this compound, the C-Br bond at the 8-position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond at the 4-position. By carefully controlling the reaction conditions, it is possible to achieve highly selective coupling at the C8 position, leaving the C4-chloro group available for subsequent transformations.[1]

Q2: What are the most common reasons for low or no yield in my this compound Suzuki reaction?

Low or no yield can stem from several factors:

  • Inactive Catalyst: The palladium catalyst may be inactive due to oxidation or improper handling. Ensure the use of a reliable palladium source and appropriate ligands. Pre-catalysts that readily form the active Pd(0) species are often beneficial.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates like quinolines, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than simpler ligands like PPh₃.[2]

  • Inappropriate Base: The base is critical for the transmetalation step. The choice between inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and organic bases can significantly impact the yield. The optimal base is substrate-dependent and may require screening.

  • Poor Solvent Selection: The solvent must solubilize all reactants to a sufficient extent. Common choices include ethereal solvents like 1,4-dioxane and THF, often in a mixture with water.

  • Low Reaction Temperature: Many Suzuki couplings require heating to proceed at an appreciable rate, typically in the range of 80-110 °C.

  • Reagent Quality: Degradation of the boronic acid/ester or the palladium catalyst can lead to failed reactions. Always use high-purity reagents.

Q3: I am observing significant amounts of side products. What are they and how can I minimize them?

Common side reactions in Suzuki couplings and strategies to mitigate them include:

  • Homocoupling of the Boronic Acid: This side reaction, which forms a biaryl product from two molecules of the boronic acid, is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction. To minimize this, thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen).

  • Dehalogenation (Hydrodebromination): In this side reaction, the bromine atom is replaced by a hydrogen atom. This can be influenced by the choice of base and solvent. Using milder bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help reduce dehalogenation.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can reduce the likelihood of this side reaction. Minimizing water in non-aqueous systems and using a milder base can also be beneficial.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound
Possible Cause Suggested Solution
Catalyst Inactivity Use a fresh batch of palladium catalyst or a pre-catalyst like a G2, G3, or G4 palladacycle. Ensure proper inert atmosphere techniques are used throughout the setup.
Ineffective Ligand Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. Consider bidentate ligands like dppf.
Incorrect Base Perform a small-scale screen of bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.
Insufficient Temperature Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition. Microwave irradiation can also be explored to accelerate the reaction.
Poor Solubility Change the solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1) is a common starting point. Toluene/water or DMF may also be effective.
Issue 2: Selective Coupling at C8 is not Achieved
Possible Cause Suggested Solution
Harsh Reaction Conditions High temperatures or overly active catalyst systems might lead to some reactivity at the C-Cl bond. Try lowering the reaction temperature or using a less forcing catalyst system.
Ligand Choice The ligand can influence selectivity. While the inherent reactivity difference between C-Br and C-Cl is the primary driver, screening different ligand types may fine-tune the selectivity.

Data Presentation: Catalyst System Performance

The following table summarizes representative yields for the Suzuki-Miyaura coupling of bromo-chloro-substituted quinolines and related aryl bromides with various arylboronic acids under different catalytic conditions. This data is illustrative and intended to guide catalyst selection.

SubstrateArylboronic AcidPalladium Source (mol%)LigandBaseSolventTemp (°C)Yield (%)
6-Bromo-4-chloroquinoline-3-carbonitrilePhenylboronic acidPd(dppf)Cl₂ (3)dppfNa₂CO₃1,4-Dioxane/H₂O80-9085-95
6-Bromo-4-chloroquinoline-3-carbonitrile4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)dppfNa₂CO₃1,4-Dioxane/H₂O80-9080-90
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-xantphos (1.2)XantphosDBUTHF/H₂O11082
4-BromoanisolePhenylboronic acidXPhos Pd G2XPhosK₃PO₄1,4-Dioxane/H₂O80>95
4-BromoacetophenonePhenylboronic acidRuPhos Pd G4RuPhosK₂CO₃1,4-Dioxane/H₂O10092

Experimental Protocols

Representative Protocol for Selective Suzuki-Miyaura Coupling at the C8-Position of this compound

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).[1]

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[1]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[1]

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[1]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-4-chloroquinoline.[1]

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L_n-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_ar_ar Ar-Pd(II)L_n-Ar' transmetal->pd2_ar_ar red_elim Reductive Elimination pd2_ar_ar->red_elim red_elim->pd0 product Ar-Ar' red_elim->product aryl_halide This compound (Ar-X) aryl_halide->ox_add boronic_acid Arylboronic Acid (Ar'-B(OR)2) boronic_acid->transmetal base Base base->transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Combine Reactants (this compound, boronic acid, catalyst, base) inert 2. Establish Inert Atmosphere (Evacuate and backfill with N2/Ar) reagents->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor quench 6. Cool and Quench monitor->quench extract 7. Extraction with Organic Solvent quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify product Pure 8-Aryl-4-chloroquinoline purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic start Low/No Yield check_catalyst Is the catalyst system optimal? start->check_catalyst screen_catalyst Screen Pd sources and ligands (e.g., Pd(dppf)Cl2, XPhos, SPhos) check_catalyst->screen_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes screen_catalyst->check_base screen_base Screen bases (e.g., K2CO3, K3PO4, Cs2CO3) check_base->screen_base No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes screen_base->check_conditions optimize_conditions Optimize temperature and solvent check_conditions->optimize_conditions No success Successful Reaction check_conditions->success Yes check_reagents Check reagent quality and purity optimize_conditions->check_reagents check_reagents->start If issues persist

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Reactivity of 8-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 8-bromo-4-chloroquinoline.

Understanding the Reactivity of this compound

This compound is a versatile heterocyclic building block with two distinct reactive sites, allowing for selective functionalization. The reactivity is governed by the electronic properties of the quinoline ring and the nature of the halogen substituents.

  • C4-Chloro Position : The chloro group at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) . This is due to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the intermediate formed during the reaction.[1]

  • C8-Bromo Position : The bromo group at the 8-position is more susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. In these reactions, the general reactivity trend for halogens is I > Br > Cl, making the C-Br bond significantly more reactive than the C-Cl bond.[2]

This differential reactivity allows for a sequential functionalization strategy, which is highly valuable in the synthesis of complex molecules.[3]

Selective Functionalization Workflow

The following diagram illustrates a typical workflow for the selective functionalization of this compound.

G start This compound step1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C8-Bromo Position start->step1 intermediate 8-Substituted-4-chloroquinoline step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr) at the C4-Chloro Position intermediate->step2 product 8-Substituted-4-substituted-quinoline step2->product

A typical workflow for the selective functionalization of this compound.

Troubleshooting Guides and FAQs

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)

Q1: My Suzuki-Miyaura coupling reaction at the 8-bromo position is giving a low yield. What are the common causes and how can I troubleshoot it?

A1: Low yields in Suzuki couplings of haloquinolines can stem from several factors. A systematic approach to troubleshooting is recommended.[4]

  • Catalyst and Ligand Inactivity : Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[5] For challenging substrates, consider screening different bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or using a more active pre-catalyst.[4]

  • Inappropriate Base or Solvent : The choice of base is crucial for activating the boronic acid.[4] Common bases include K2CO3, Cs2CO3, and K3PO4.[3] The solvent system (e.g., dioxane/water, DMF, toluene) must be able to solubilize all reactants.[3] Poor solubility can stall the reaction.

  • Oxygen Contamination : The Pd(0) catalyst is sensitive to oxygen.[6] Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (argon or nitrogen) to prevent catalyst decomposition, which is often observed as the formation of black palladium precipitate.[5]

  • Protodeboronation of Boronic Acid : Electron-deficient boronic acids are particularly prone to this side reaction where the boronic acid group is replaced by a hydrogen atom.[5] Using fresh, high-purity boronic acid or converting it to a more stable pinacol ester can mitigate this issue.[4]

  • Reaction Temperature : If the reaction is sluggish, a moderate increase in temperature (typically in the 80-120 °C range) may be necessary.[3]

Q2: I am observing significant side products in my cross-coupling reaction. What are they and how can I minimize them?

A2: Common side reactions include homocoupling of the boronic acid and dehalogenation of the starting material.

  • Homocoupling : This forms a biaryl product from two molecules of the boronic acid and is often promoted by the presence of oxygen.[4] Thoroughly degassing the reaction mixture is the most effective way to minimize this.[4]

  • Dehalogenation : The bromine atom is replaced by a hydrogen atom. This can be caused by certain catalyst/ligand combinations or impurities. Screening different ligands and ensuring the purity of your starting materials can help reduce this side reaction.[7]

Q3: Can I perform a Sonogashira coupling on the 8-bromo position? What are the key parameters to consider?

A3: Yes, the Sonogashira coupling is a viable method for functionalizing the 8-bromo position. Key parameters include:

  • Catalyst System : A palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) is used, often with a copper(I) co-catalyst (e.g., CuI).[8] Copper-free protocols also exist and can be advantageous in preventing the homocoupling of the alkyne (Glaser coupling).[9]

  • Base : An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used to deprotonate the terminal alkyne.[8]

  • Solvent : Solvents like THF and DMF are commonly used.[8]

  • Inert Atmosphere : As with other palladium-catalyzed reactions, maintaining an inert atmosphere is critical to prevent catalyst degradation.[9]

Q4: What conditions are suitable for a Buchwald-Hartwig amination at the 8-bromo position?

A4: The Buchwald-Hartwig amination is an effective method for forming C-N bonds at the 8-position.

  • Catalyst and Ligand : A palladium source (e.g., Pd2(dba)3, Pd(OAc)2) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) are crucial.[10][11]

  • Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10]

  • Solvent : Anhydrous, aprotic solvents like toluene or dioxane are typically employed.[10]

  • Temperature : Reactions are often heated, typically between 80-120 °C.[12]

Nucleophilic Aromatic Substitution (SNAr)

Q5: My nucleophilic substitution at the 4-chloro position is not working. What should I do?

A5: The reactivity of the 4-chloro position is generally high, but issues can still arise.

  • Nucleophile Strength : Ensure your nucleophile is sufficiently strong. While primary and secondary amines are generally reactive, less nucleophilic amines may require harsher conditions.[1]

  • Solvent Choice : Solvents like ethanol, isopropanol, or DMF are often used.[3] The choice can affect the solubility of reactants and reaction rate.

  • Use of a Base : For nucleophiles like amines, an excess of the amine can act as both the nucleophile and the base to neutralize the HCl generated.[13] Alternatively, a non-nucleophilic base like potassium carbonate or triethylamine can be added.[3]

  • Temperature : Heating is often required to drive the reaction to completion. Microwave irradiation can significantly reduce reaction times and improve yields.[1]

Quantitative Data Summary

The following tables provide representative data for typical reaction conditions based on analogous haloquinoline systems. Note: This data is illustrative and may require optimization for this compound.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling at the C8-Bromo Position

Arylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl2 (3)-Na2CO3 (2)Dioxane/H2O (4:1)9012~85-95
4-Methoxyphenylboronic acidPd(PPh3)4 (5)-K2CO3 (2)Toluene/H2O (3:1)1008~80-90
3-Pyridylboronic acidPd2(dba)3 (2)XPhos (4)K3PO4 (3)Dioxane11016~75-85

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination at the C8-Bromo Position

AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd2(dba)3 (2)Xantphos (4)NaOtBu (1.4)Toluene11018~80-90
AnilinePd(OAc)2 (2)BINAP (3)Cs2CO3 (1.5)Toluene10024~70-85
BenzylaminePd2(dba)3 (2.5)XPhos (6)LHMDS (1.5)Dioxane9016~75-85

Table 3: Illustrative Conditions for Nucleophilic Aromatic Substitution at the C4-Chloro Position

NucleophileBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
PiperidineExcess nucleophile (3)EthanolReflux6~90-95
4-Methoxy-anilineK2CO3 (1.5)DMF10012~85-95
PropanolamineNoneNeat1208~80-90

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C8-Position
  • To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%), and the base (e.g., Na2CO3, 2 equivalents).[2]

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[2]

  • Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.[2]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[4]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C8-Position
  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd2(dba)3, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried Schlenk tube.[10]

  • Add this compound (1 equivalent) and the desired amine (1.2 equivalents).[10]

  • Add anhydrous, degassed toluene via syringe.[10]

  • Seal the tube and heat the reaction mixture to 90-110 °C.[10]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with a suitable solvent, and filter through a pad of celite to remove the catalyst.[10]

  • Concentrate the filtrate and purify the crude product by column chromatography.[10]

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution at the C4-Position
  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).[3]

  • Add the desired amine (1.1-2 equivalents). If the amine is not used in excess, add a base (e.g., K2CO3, 1.5 equivalents).[3]

  • Heat the reaction mixture to reflux and monitor by TLC.[3]

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent. If not, remove the solvent under reduced pressure.[3]

  • Purify the crude product by column chromatography or recrystallization.[1]

Reaction Mechanisms

The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions and the mechanism for nucleophilic aromatic substitution.

G cluster_suzuki Suzuki-Miyaura Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition (Ar-Br) Ar-Pd(II)(OR')L_n Ar-Pd(II)(OR')L_n Ar-Pd(II)(Br)L_n->Ar-Pd(II)(OR')L_n Ligand Exchange (Base) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(OR')L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'B(OR)2) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination (Ar-Ar')

Simplified catalytic cycle for the Suzuki-Miyaura coupling.

G cluster_buchwald Buchwald-Hartwig Amination Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition (Ar-Br) Ar-Pd(II)(NHR'R'')L_n Ar-Pd(II)(NHR'R'')L_n Ar-Pd(II)(Br)L_n->Ar-Pd(II)(NHR'R'')L_n Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NHR'R'')L_n->Ar-Pd(II)(NR'R'')L_n Deprotonation (Base) Ar-Pd(II)(NR'R'')L_n->Pd(0)L_n Reductive Elimination (Ar-NR'R'')

Simplified catalytic cycle for the Buchwald-Hartwig amination.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) start 4-Chloroquinoline + Nu- intermediate Meisenheimer-like Intermediate (Anionic Complex) start->intermediate Nucleophilic Attack product 4-Substituted-quinoline + Cl- intermediate->product Elimination of Cl-

Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4-position.

References

Technical Support Center: Reactions of 8-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-4-chloroquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Impurities in the starting material can significantly affect your reaction outcome. The most common impurities arise from the multi-step synthesis of this compound itself. Key steps like the Gould-Jacobs reaction to form the quinoline core, followed by chlorination and bromination, can introduce byproducts.[1][2][3] Potential impurities include:

  • Isomeric bromoquinolines: Depending on the bromination conditions, regioisomers such as 5-bromo-4-chloroquinoline or 7-bromo-4-chloroquinoline, as well as di-brominated species like 5,7-dibromo-4-chloroquinoline, can be formed.[4][5]

  • Incomplete chlorination: Residual 8-Bromo-4-hydroxyquinoline (the precursor) may be present if the chlorination step is incomplete.

  • Residual solvents and reagents: Solvents used in the synthesis and purification, such as diphenyl ether from the Gould-Jacobs cyclization, or excess chlorinating agents like POCl₃, may be present in trace amounts.[1][6]

Q2: I am observing a significant amount of 8-Bromo-4-hydroxyquinoline (a quinolone) in my reaction. What is the cause and how can I prevent it?

A2: The formation of 8-Bromo-4-hydroxyquinoline is due to the hydrolysis of the 4-chloro group. The carbon at the 4-position of the quinoline ring is susceptible to nucleophilic attack, and water is a common nucleophile present in reaction mixtures. This can be a significant issue, especially in reactions run under aqueous or non-anhydrous conditions.[7][8]

Troubleshooting Hydrolysis:

  • Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Inert atmosphere: Run your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the introduction of atmospheric moisture.

  • Base selection: If your reaction requires a base, consider using a non-hydroxide base. If an aqueous base is necessary, as in some Suzuki couplings, minimize the amount of water and the reaction time.

Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving low yields and multiple byproducts. What are the likely side reactions?

A3: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing this compound, but they are prone to several side reactions that can lower the yield of your desired product. The primary side reactions are hydrodehalogenation and homocoupling.[9]

  • Hydrodehalogenation: This is the replacement of a halogen atom (in this case, the bromine at the 8-position or the chlorine at the 4-position) with a hydrogen atom. This occurs due to the presence of a palladium-hydride (Pd-H) species in the catalytic cycle.[7]

  • Homocoupling: This is the self-coupling of your coupling partner, for example, the boronic acid in a Suzuki reaction, to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[9][10]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

If you are experiencing low yields in your Suzuki-Miyaura coupling of this compound, a systematic approach to troubleshooting is recommended. The following guide will help you identify and address the potential causes.

Logical Workflow for Troubleshooting Low-Yield Suzuki Coupling

start Low/No Yield catalyst Evaluate Catalyst and Ligand start->catalyst base Assess Base catalyst->base If no improvement resolved Problem Resolved catalyst->resolved Improved Yield solvent Examine Solvent base->solvent If no improvement base->resolved Improved Yield temperature Verify Temperature solvent->temperature If no improvement solvent->resolved Improved Yield boronic_acid Inspect Boronic Acid/Ester temperature->boronic_acid If no improvement temperature->resolved Improved Yield optimize Systematically Optimize Conditions boronic_acid->optimize If no improvement boronic_acid->resolved Improved Yield optimize->resolved Improved Yield persists Issue Persists optimize->persists If issue persists

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Table 1: Troubleshooting Low Yield in Suzuki-Miyaura Coupling

Potential Cause Troubleshooting Recommendation
Catalyst/Ligand Inactivity Ensure the palladium catalyst is active. Use a pre-catalyst that readily forms the active Pd(0) species. Screen different phosphine ligands; bulky, electron-rich ligands like XPhos or SPhos can be effective.[7]
Inappropriate Base The choice and amount of base are critical. Screen different inorganic bases such as K₃PO₄ or Cs₂CO₃. The base should be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or product.[9]
Poor Solvent Choice The solvent affects the solubility of reagents and the stability of catalytic intermediates. Aprotic solvents like toluene, dioxane, or THF are commonly used. Ensure the solvent is anhydrous and degassed.[7]
Suboptimal Temperature Inadequate temperature can lead to slow or incomplete reactions. Most Suzuki couplings are run at elevated temperatures (80-120 °C). However, excessively high temperatures can lead to catalyst decomposition.
Boronic Acid/Ester Instability Boronic acids can be unstable and undergo protodeboronation. Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[9]
Issue 2: Significant Byproduct Formation in Suzuki-Miyaura Coupling

The presence of significant side products such as homocoupled boronic acid and dehalogenated starting material can complicate purification and reduce the yield of the desired product.

Signaling Pathway of Suzuki-Miyaura Coupling and Major Side Reactions

cluster_suzuki Desired Suzuki Coupling Pathway cluster_side Common Side Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)2 pd_hydride Pd-H Species pd_complex->pd_hydride H-source diaryl_pd Ar-Pd(II)-Ar' transmetalation->diaryl_pd homocoupling Homocoupling transmetalation->homocoupling Ar'-Ar' reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) reductive_elimination->product dehalogenation Hydrodehalogenation pd_hydride->dehalogenation Ar-H

Caption: Simplified representation of the Suzuki-Miyaura catalytic cycle and competing side reactions.

Table 2: Mitigation Strategies for Common Byproducts in Suzuki-Miyaura Coupling

Byproduct Primary Cause Mitigation Strategy
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species at the start of the reaction.[9]Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) using methods like freeze-pump-thaw.[10] Use a Pd(0) pre-catalyst or add a mild reducing agent if using a Pd(II) source.[10]
Hydrodehalogenation Formation of palladium-hydride (Pd-H) species from sources like water, alcohols, or the amine base itself.[7]Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to promote reductive elimination of the desired product over the dehalogenated byproduct.[7] Screen different inorganic bases like K₃PO₄ or Cs₂CO₃ and avoid amine bases if possible.[7] Use non-polar aprotic solvents like toluene instead of DMF or alcohols.[7]
Protodeboronation Hydrolysis of the boronic acid C-B bond, especially under harsh basic conditions or in the presence of excess water.Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[9] Minimize the presence of water and consider using a milder base.
Issue 3: Troubleshooting Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a key method for forming C-N bonds with this compound. Common issues include low conversion and the formation of hydrodehalogenated byproducts.

Experimental Workflow for a Typical Buchwald-Hartwig Amination

start Start: Assemble Reagents reagents This compound, Amine, Pd catalyst, Ligand, Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (e.g., 110-120 °C) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool, Dilute, Wash, and Dry monitoring->workup purification Purify by Chromatography or Recrystallization workup->purification product Final Aminated Product purification->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.[11]

Table 3: Troubleshooting Buchwald-Hartwig Amination

Problem Potential Cause Troubleshooting Recommendation
Low Conversion Catalyst deactivation: The quinoline nitrogen can coordinate to the palladium center and inhibit catalysis. Steric hindrance: A bulky amine or substitution near the reacting sites can slow the reaction.Use a higher catalyst loading or screen different ligands. Bidentate phosphine ligands can sometimes be beneficial.[2] Increase the reaction temperature or time. Microwave irradiation can sometimes improve yields and reduce reaction times.[11]
Hydrodehalogenation Formation of Pd-H species, similar to Suzuki coupling.Optimize the choice of base; sodium tert-butoxide is common, but other bases like LiHMDS or K₃PO₄ can be screened. Ensure strictly anhydrous conditions.
Reaction with 4-Chloro Position If the desired reaction is at the 8-bromo position, the 4-chloro position can also react, especially with highly nucleophilic amines under forcing conditions.This reaction is generally selective for the more reactive C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling. However, to ensure selectivity, use milder conditions (lower temperature, shorter reaction time) and monitor the reaction closely to stop it once the starting material is consumed.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point for the coupling of an arylboronic acid at the 8-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (5 mol%)

  • XPhos (4 mol%) or other suitable ligand

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (e.g., 10:1 mixture)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[9]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the amination at the 8-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-2.0 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • XPhos (4-10 mol%) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu) (1.4-2.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk flask.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed toluene.

  • Seal the flask and heat the mixture to 110-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the product by column chromatography or recrystallization.[11]

References

Validation & Comparative

Reactivity Face-Off: 8-Bromo-4-chloroquinoline vs. 8-Iodo-4-chloroquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of this privileged heterocycle via cross-coupling reactions is a critical aspect of modern synthetic chemistry. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 8-Bromo-4-chloroquinoline and 8-iodo-4-chloroquinoline. This analysis, supported by established chemical principles and analogous experimental data, aims to inform researchers on substrate selection and reaction optimization for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

Executive Summary: The Reactivity Advantage of the Iodo-Substituent

The fundamental difference in reactivity between 8-iodo-4-chloroquinoline and its bromo-counterpart lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy directly influences the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst.

Generally, the reactivity of aryl halides in these transformations follows the order: Ar-I > Ar-Br > Ar-Cl.[1] Consequently, 8-iodo-4-chloroquinoline is the more reactive substrate, often leading to higher reaction rates, milder reaction conditions, and improved yields compared to this compound. This enhanced reactivity can be particularly advantageous in the synthesis of complex molecules, where preserving sensitive functional groups is paramount.

Comparative Reactivity in Key Cross-Coupling Reactions

The selective functionalization of dihaloquinolines is a powerful strategy in combinatorial chemistry. The significant difference in reactivity between the C-I, C-Br, and C-Cl bonds allows for sequential, site-selective cross-coupling reactions. In both this compound and 8-iodo-4-chloroquinoline, the halogen at the 8-position is more susceptible to oxidative addition than the chloro group at the 4-position. This allows for selective functionalization at the C-8 position while leaving the C-4 chloro-substituent available for subsequent transformations, such as nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. When comparing the two substrates, 8-iodo-4-chloroquinoline is expected to undergo Suzuki-Miyaura coupling at the C-8 position under milder conditions and with faster reaction times than this compound.

Feature8-Iodo-4-chloroquinolineThis compound
Relative Reactivity HigherLower
Typical Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)
Typical Temperature Room temperature to 80 °C80 °C to 120 °C
Typical Reaction Time Shorter (e.g., 1-6 hours)Longer (e.g., 6-24 hours)
Expected Yield Generally higherGenerally lower to moderate

This data is extrapolated from general principles and data for analogous haloquinoline systems.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes. Similar to the Suzuki-Miyaura reaction, the higher reactivity of the C-I bond in 8-iodo-4-chloroquinoline allows for more facile oxidative addition, leading to more efficient coupling with a variety of olefin partners.

Feature8-Iodo-4-chloroquinolineThis compound
Relative Reactivity HigherLower
Typical Catalyst System Pd(OAc)₂, PPh₃Pd(OAc)₂, P(o-tol)₃
Typical Temperature 80-120 °C100-140 °C
Typical Reaction Time ShorterLonger
Expected Yield Good to excellentModerate to good

This data is extrapolated from general principles and data for analogous haloquinoline systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of ligand is crucial in this reaction, and while aryl iodides are generally more reactive, they can sometimes lead to catalyst inhibition. However, with appropriate ligand selection, 8-iodo-4-chloroquinoline is expected to couple with a wide range of amines under milder conditions than this compound.

Feature8-Iodo-4-chloroquinolineThis compound
Relative Reactivity HigherLower
Typical Ligands Xantphos, Josiphos-type ligandsBrettPhos, RuPhos
Typical Temperature 80-110 °C100-130 °C
Typical Reaction Time ShorterLonger
Expected Yield Good to excellentModerate to good

This data is extrapolated from general principles and data for analogous haloquinoline systems.

Experimental Protocols

The following are generalized experimental protocols for the selective cross-coupling at the C-8 position. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of 8-Halo-4-chloroquinoline

Materials:

  • 8-Halo-4-chloroquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried flask, add the 8-halo-4-chloroquinoline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Heck Reaction of 8-Halo-4-chloroquinoline

Materials:

  • 8-Halo-4-chloroquinoline (1.0 equiv)

  • Alkene (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N, 2-3 equiv)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • In a sealed tube, combine the 8-halo-4-chloroquinoline, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill with an inert gas.

  • Add the solvent, alkene, and base.

  • Heat the mixture to the desired temperature (e.g., 100-140 °C) with stirring for the required time (monitor by GC-MS or LC-MS).

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by chromatography.

General Protocol for Buchwald-Hartwig Amination of 8-Halo-4-chloroquinoline

Materials:

  • 8-Halo-4-chloroquinoline (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%)

  • Ligand (e.g., Xantphos, 2-8 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equiv)

  • Solvent (e.g., Toluene or 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill with an inert gas.

  • Add the 8-halo-4-chloroquinoline, the amine, and the solvent.

  • Heat the reaction mixture to the specified temperature (e.g., 90-120 °C) until complete consumption of the starting material.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, highlighting the initial oxidative addition step where the reactivity difference between the C-Br and C-I bonds is most pronounced.

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Ar-Pd(II)(X)L_n Pd(0)L_n->Oxidative_Addition Oxidative Addition (Rate: I > Br) Ar-X 8-Halo-4-chloroquinoline (X = Br or I) Ar-X->Oxidative_Addition Transmetalation Ar-Pd(II)(R)L_n Oxidative_Addition->Transmetalation Transmetalation Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive Elimination R-B(OR')_2 Arylboronic acid/ester R-B(OR')_2->Transmetalation Base Base Base->Transmetalation Reductive_Elimination->Pd(0)L_n

Suzuki-Miyaura Catalytic Cycle

Heck_Reaction Pd(0)L_n Pd(0)L_n Oxidative_Addition Ar-Pd(II)(X)L_n Pd(0)L_n->Oxidative_Addition Oxidative Addition (Rate: I > Br) Ar-X 8-Halo-4-chloroquinoline (X = Br or I) Ar-X->Oxidative_Addition Alkene_Coordination [Ar-Pd(II)(X)L_n(Alkene)] Oxidative_Addition->Alkene_Coordination Migratory_Insertion R-CH2-CH(Ar)-Pd(II)(X)L_n Alkene_Coordination->Migratory_Insertion Migratory Insertion Alkene Alkene Alkene->Alkene_Coordination Beta_Hydride_Elimination Substituted Alkene Migratory_Insertion->Beta_Hydride_Elimination β-Hydride Elimination HPd(II)(X)L_n HPd(II)(X)L_n Migratory_Insertion->HPd(II)(X)L_n Base Base Base->Pd(0)L_n Reductive Elimination HPd(II)(X)L_n->Pd(0)L_n

Heck Reaction Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Oxidative_Addition Ar-Pd(II)(X)L_n Pd(0)L_n->Oxidative_Addition Oxidative Addition (Rate: I > Br) Ar-X 8-Halo-4-chloroquinoline (X = Br or I) Ar-X->Oxidative_Addition Amine_Coordination [Ar-Pd(II)(X)L_n(HNR'R'')] Oxidative_Addition->Amine_Coordination Deprotonation Ar-Pd(II)(NR'R'')L_n Amine_Coordination->Deprotonation Deprotonation Amine Amine (HNR'R'') Amine->Amine_Coordination Reductive_Elimination Ar-NR'R'' Deprotonation->Reductive_Elimination Reductive Elimination Base Base Base->Deprotonation Reductive_Elimination->Pd(0)L_n

References

Unveiling the Anticancer Potential of 8-Bromo-4-chloroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer activity of 8-Bromo-4-chloroquinoline derivatives against other quinoline-based compounds and established chemotherapeutic agents. This analysis is supported by experimental data from in vitro studies, detailed methodologies for key assays, and visualizations of relevant biological pathways.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Among these, halogenated quinoline derivatives have garnered significant attention for their potential as anticancer agents. The strategic placement of bromo and chloro substituents on the quinoline ring, as seen in this compound, offers unique electronic and steric properties that can enhance interactions with biological targets and provide handles for further chemical modifications.

Comparative Analysis of In Vitro Cytotoxicity

The anticancer efficacy of this compound derivatives and related compounds is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for this assessment. The following tables summarize the IC50 values of various brominated and chloro-substituted quinoline derivatives, providing a comparative overview of their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Brominated Quinoline Derivatives
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb)MCF-7 (Breast)1.7 (µg/mL)DoxorubicinNot Specified
6,8-dibromo-4(3H)quinazolinone derivative (IX)MCF-7 (Breast)1.8 (µg/mL)DoxorubicinNot Specified
6,8-dibromo-4(3H)quinazolinone derivative (XIVd)MCF-7 (Breast)1.83 (µg/mL)DoxorubicinNot Specified
6-Bromo quinazoline derivative (8a)MCF-7 (Breast)15.85 ± 3.32ErlotinibNot Specified
6-Bromo quinazoline derivative (8a)SW480 (Colon)17.85 ± 0.92ErlotinibNot Specified
6-Bromo-5-nitroquinoline (4)HT29 (Colon)Lower than 5-FU5-Fluorouracil (5-FU)Not Specified
5,7-Dibromo-8-hydroxyquinolineC6 (Glioma), HeLa (Cervical), HT29 (Colon)Potent InhibitionNot SpecifiedNot Specified
3,5,6,7-tetrabromo-8-methoxyquinoline (7)C6, HeLa, HT29Significant Inhibition5-Fluorouracil (5-FU)Not Specified
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C6, HeLa, HT295.45–9.6 (µg/mL)5-Fluorouracil (5-FU)Not Specified
6,8-dibromo-5-nitroquinoline (17)C6, HT29, HeLa24.1 - 50.05-Fluorouracil (5-FU)Not Specified
Chloroquinoline Derivatives
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)More potent than Chloroquine & AmodiaquineChloroquine, AmodiaquineNot Specified
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)More potent than ChloroquineChloroquineNot Specified
7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives (e.g., 73, 74, 81)Various Leukemia & Colorectal LinesGood SelectivityNot SpecifiedNot Specified

Note: Direct comparison of absolute IC50 values should be approached with caution due to variations in experimental conditions across different studies.[1]

Experimental Protocols

The validation of anticancer activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays commonly employed in the evaluation of quinoline derivatives.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1]

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2][3]

  • Compound Treatment: The test compounds (this compound derivatives and reference drugs) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in fresh culture medium. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified duration (e.g., 48-72 hours).[2][3]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.[3]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1][2]

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1][2]

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

General Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the test compound at its IC50 concentration for a specified time. Both adherent and floating cells are harvested.

  • Staining: The harvested cells are washed and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for a short period.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

General Protocol:

  • Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and then fixed, typically with ice-cold ethanol.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Mechanism of Action: Targeting Key Signaling Pathways

Quinoline-based anticancer agents often exert their effects by modulating critical signaling pathways that are dysregulated in cancer cells, leading to uncontrolled proliferation, survival, and angiogenesis.[4] Derivatives of 7-bromo-4-chloro-8-methylquinoline are thought to potentially target one or more of these pathways.[4]

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many quinoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cancer cell growth and survival.[5] Key RTKs implicated as targets include:

  • EGFR (Epidermal Growth Factor Receptor): Overactivation of the EGFR signaling pathway is a common driver of tumor growth. Quinoline derivatives can block this pathway, leading to reduced cell proliferation.[4]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can stifle tumor growth by cutting off this supply.[4]

EGFR_VEGFR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR2 VEGFR-2 PLCg PLCγ Pathway VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Quinoline This compound Derivatives Quinoline->EGFR Quinoline->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by quinoline derivatives.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and metabolism. Its dysregulation is a frequent event in many cancers, making it an attractive therapeutic target.[4] Some quinoline derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[4]

PI3K_Akt_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Cell_Survival Cell Survival, Growth & Proliferation Downstream->Cell_Survival Quinoline This compound Derivatives Quinoline->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

Induction of Apoptosis

A key mechanism by which many anticancer drugs eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Several studies have demonstrated that brominated quinoline derivatives can trigger apoptosis in cancer cells.[6] This process is often characterized by morphological changes, DNA fragmentation, and the activation of caspases.

Apoptosis_Induction Quinoline This compound Derivatives Cell_Stress Cellular Stress (e.g., DNA Damage) Quinoline->Cell_Stress Mitochondria Mitochondrial Pathway Cell_Stress->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

The Potent Landscape of 8-Bromo-4-chloroquinoline Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of 8-bromo-4-chloroquinoline analogs reveals a versatile scaffold with significant promise in drug discovery. This guide provides a comparative analysis of their structure-activity relationships, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities. The strategic placement of halogen atoms, such as bromine and chlorine, at key positions on the quinoline ring provides crucial handles for synthetic modification and can significantly influence the pharmacological profile of the resulting analogs. This guide focuses on derivatives of the this compound scaffold, exploring how substitutions at various positions impact their anticancer and antimicrobial activities.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is intricately linked to the nature and position of various substituents on the quinoline ring. Modifications can dramatically alter the compound's interaction with biological targets, leading to enhanced potency and selectivity.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of quinoline derivatives against a range of cancer cell lines. The data presented below summarizes the in vitro cytotoxic activity (IC50 values) of selected brominated and chlorinated quinoline analogs, showcasing the influence of different substitution patterns.

Compound/AnalogSubstitution PatternCancer Cell LineIC50 (µM)Reference
Highly Brominated Quinolines
3,5,6,7-Tetrabromo-8-methoxyquinoline (7)Br at C3, C5, C6, C7; OMe at C8C6, HeLa, HT29Significant Inhibition[1]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)Br at C5, C7; OMe at C3, C6; OH at C8C6, HeLa, HT295.45–9.6 µg/mL[1]
6,8-Dibromo-5-nitroquinoline (17)Br at C6, C8; NO2 at C5C6, HT29, HeLa50.0, 26.2, 24.1[1]
4-Aminoquinoline Derivatives
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine7-Cl; 4-amino side chainMDA-MB4687.35 - 8.73[2]
Butyl-(7-fluoro-quinolin-4-yl)-amine7-F; 4-amino side chainMCF-78.22[2]
Other Quinoline Analogs
6-chloro-8-nitroflavone6-Cl, 8-NO2 on a flavone scaffoldPathogenic bacteriaPotent Inhibition[3]

Key Structure-Activity Relationship Insights for Anticancer Activity:

  • Halogenation and Nitration: The presence and position of bromine and nitro groups on the quinoline scaffold have a synergistic impact on anticancer potency. For instance, 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity, whereas its precursor, 6,8-dibromoquinoline, was inactive.[1]

  • Substitution at C4 and C7: The chloro-substituent at the 4-position and the bromo-substituent at the 7-position are amenable to various chemical transformations, allowing for the introduction of diverse pharmacophores.[4] Nucleophilic aromatic substitution at the C4-position and palladium-catalyzed cross-coupling reactions at the C7-position are primary strategies for modification.[4]

  • Amino Side Chains: The introduction of amino-containing side chains at the 4-position of the quinoline ring has been shown to be a successful strategy for developing potent anticancer agents.[2]

Antimicrobial Activity

Quinoline derivatives have also demonstrated significant potential as antimicrobial agents. The structural modifications that confer anticancer activity can also be tuned to target microbial pathogens.

Compound/AnalogTarget OrganismActivity Metric (e.g., MIC)Reference
CS1 (Chloroquine analog)Pseudomonas aeruginosa30.3 ± 0.15 mm zone of inhibition[5]
CS1 (Chloroquine analog)Candida albicans19.2 ± 0.21 mm zone of inhibition[5]
8-hydroxyquinoline derivative (5)V. parahaemolyticus, S. aureusMIC = 10.6 mg/mL[6]

Key Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Substituent Nature: The nature of the substituent on the quinoline ring plays a crucial role in determining the antibacterial activity.[6]

  • Gram-Positive vs. Gram-Negative Activity: Some studies suggest that quinoline derivatives are more active against Gram-positive bacteria than Gram-negative bacteria, which may be due to differences in the bacterial cell membrane structure.[6]

Experimental Protocols

The evaluation of the biological activity of this compound analogs relies on a set of standardized experimental protocols. Below are detailed methodologies for key assays cited in the literature.

In Vitro Anticancer Activity (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., HT29, HeLa, C6, MCF-7, MDA-MB468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[7]

    • The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[7]

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.[7]

    • Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.[7]

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition around a disk impregnated with the test compound.

  • Bacterial Culture: The test microorganisms (e.g., E. coli, S. aureus, P. aeruginosa) are cultured in a suitable broth medium to achieve a specific turbidity (e.g., 0.5 McFarland standard).

  • Assay Procedure:

    • A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

    • Sterile filter paper disks are impregnated with a known concentration of the test compound.

    • The impregnated disks are placed on the surface of the inoculated agar plate.

    • The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Mechanisms and Workflows

Understanding the mechanisms of action and the experimental processes is crucial for drug development. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by quinoline analogs and a general synthetic workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation GrowthFactor Growth Factor GrowthFactor->RTK Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellResponse Gene Expression QuinolineAnalog This compound Analog QuinolineAnalog->RTK Inhibition

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway by an this compound analog.

G cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation Start Starting Material (e.g., this compound) Reaction Chemical Reaction (e.g., Suzuki Coupling, Nucleophilic Substitution) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Analog Synthesized Analog Purification->Analog InVitro In Vitro Assays (e.g., MTT, Antimicrobial) Analog->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.

References

A Comparative Analysis of 8-Bromo-4-chloroquinoline in Antimalarial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimalarial drug discovery, quinoline-containing compounds remain a cornerstone. The versatile quinoline scaffold allows for extensive chemical modification to enhance efficacy, overcome resistance, and improve safety profiles. Among the various precursors utilized in the synthesis of novel antimalarial agents, halo-substituted quinolines are of significant interest. This guide provides a comparative study of 8-Bromo-4-chloroquinoline as a starting material in antimalarial synthesis, evaluating its performance against other alternatives based on available experimental data from multiple sources.

While a direct head-to-head comparative study is not extensively documented in publicly available literature, this analysis compiles and contrasts data from various studies on the synthesis and biological activity of quinoline derivatives to offer valuable insights for researchers, scientists, and drug development professionals. The comparison will focus on synthetic efficiency and the antimalarial potency of the resulting compounds.

Synthetic Strategies and Performance

The primary route for synthesizing potent 4-aminoquinoline antimalarials involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position with a suitable amine side chain. The nature and position of other substituents on the quinoline ring, such as the bromine at C8 in this compound, can influence the reactivity of the C4 position and the biological activity of the final compound.

Table 1: Comparative Synthetic Yields of 4-Aminoquinoline Derivatives
Starting MaterialAmine Side ChainReaction ConditionsYield (%)Reference
8-Bromoisoquinoline (analogue)Carbonylation then aminationPd-catalyzed, 60 psi CO, 60°C71 (overall)[1][2]
7-Chloro-4-chloroquinolineButylamineNeat, 120-130°C, 6 hNot specified[3]
4,7-DichloroquinolineEthane-1,2-diamineNeat, 130°C, 7 hNot specified[3]
7-Chloro-4-chloroquinolineN,N-dimethyl-alkyl-diamineNeatNot specified[3]
4,7-Dichloroquinolinep-(diethylaminomethyl)benzylamineK₂CO₃, triethylamine, NMP57[4]
4,7-DichloroquinolineN-((4'-(aminomethyl)-[1,1'-biphenyl]-4-yl)methyl)-N,N-diethylamineK₂CO₃, triethylamine, NMP56[4]

Note: Data for a direct synthesis from this compound is limited. The yield for the 8-bromoisoquinoline analogue provides an indication of the feasibility of reactions involving a bromo-substituted quinoline ring.

Antimalarial Activity of Synthesized Compounds

The ultimate measure of a precursor's utility is the biological activity of the compounds it produces. The following table summarizes the in vitro antimalarial activity (IC50 values) of various quinoline derivatives against different strains of Plasmodium falciparum.

Table 2: Comparative Antimalarial Activity (IC50) of Substituted Quinolines
Quinoline Derivative ClassCompound ExampleP. falciparum StrainIC50 (nM)Reference
8-AminoquinolinesWR 249420Multiple clones50-100[5]
8-AminoquinolinesWR 251855Multiple clones50-100[5]
8-AminoquinolinesPrimaquineMultiple clones>500[5]
4-Amino-7-chloroquinolinesCompound 3Dd2 (CQ-resistant)18.81[6]
4-Amino-7-chloroquinolinesCompound 63D7 (CQ-sensitive)14.02[6]
4-Amino-7-chloroquinolinesChloroquine3D7 (CQ-sensitive)16.17[6]
4-Amino-7-chloroquinolinesChloroquineDd2 (CQ-resistant)129.18[6]
5-Aryl-8-aminoquinolinesCompound 2-5-8 (µM)[7]
Tetrahydropyridine-8-aminoquinolineCompound 40c3D7 (CQ-sensitive)1990[7]
Tetrahydropyridine-8-aminoquinolineCompound 40cRKL-9 (CQ-resistant)5690[7]

Note: The data indicates that modifications at the 8-position can lead to potent antimalarial compounds. The lack of specific data for derivatives of this compound highlights a gap in the current research landscape.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the synthesis of 4-aminoquinoline derivatives.

General Synthetic Procedure for N-substituted-4-aminoquinolines

A mixture of the halo-substituted 4-chloroquinoline (1 equivalent) and the desired amine (2-5 equivalents) is heated, either neat or in a suitable solvent such as N-methyl-2-pyrrolidone (NMP). The reaction temperature typically ranges from 120°C to 180°C, and the reaction time can vary from a few hours to overnight. In some cases, a base such as potassium carbonate (K₂CO₃) and an additive like triethylamine are used to facilitate the reaction.[3][4]

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous solution (e.g., 5% NaHCO₃ or water). The organic layer is washed with brine, dried over a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 4-aminoquinoline derivative.[3]

Visualizing Synthetic Pathways and Mechanisms

To better understand the processes involved, the following diagrams illustrate a generalized synthetic workflow and the proposed mechanism of action for quinoline-based antimalarials.

G cluster_synthesis Generalized Synthetic Workflow start Halo-substituted 4-chloroquinoline reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction amine Amine Side Chain amine->reaction workup Work-up and Purification reaction->workup Crude Product product Substituted 4-aminoquinoline workup->product Purified Product

Caption: Generalized workflow for the synthesis of 4-aminoquinoline derivatives.

G cluster_moa Mechanism of Action of Quinolines parasite Malaria Parasite (in Red Blood Cell) vacuole Digestive Vacuole (Acidic) parasite->vacuole hemoglobin Hemoglobin vacuole->hemoglobin Digests heme Free Heme (Toxic) hemoglobin->heme hemozoin Hemozoin (Non-toxic crystal) heme->hemozoin Polymerization complex Quinoline-Heme Complex heme->complex death Parasite Death heme->death Leads to quinoline Quinoline Drug quinoline->vacuole Accumulates quinoline->complex complex->hemozoin Inhibits Polymerization

Caption: Inhibition of hemozoin formation by quinoline-based antimalarials.

Conclusion

Further research is warranted to directly compare the reactivity, yields, and resulting biological activities of compounds derived from this compound against more commonly used precursors like 4,7-dichloroquinoline. Such studies would provide a clearer understanding of the structure-activity relationships and guide the rational design of the next generation of quinoline-based antimalarial drugs.

References

Unveiling the Anticancer Potential: A Comparative Guide to Novel 8-Bromo-4-chloroquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold remains a cornerstone in the quest for novel anticancer agents. The strategic introduction of halogen atoms, such as bromine and chlorine, offers a powerful tool to modulate the pharmacological properties of these compounds. This guide provides a comprehensive biological evaluation of novel 8-Bromo-4-chloroquinoline derivatives, presenting a comparative analysis of their performance against various cancer cell lines and delving into their potential mechanisms of action.

While direct and extensive experimental data on the biological activity of this compound itself is limited in the public domain, this guide leverages available information on structurally similar brominated and chlorinated quinoline derivatives to provide valuable insights into their therapeutic promise. The data presented herein is a synthesis of findings from multiple studies, offering a comparative perspective on this important class of compounds.

Comparative Cytotoxicity Analysis

The primary measure of a potential anticancer agent's efficacy is its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro cytotoxicity data for various this compound derivatives and related compounds against a panel of human cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference CompoundReference IC50 (µM)
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)MCF-7Breast Adenocarcinoma15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480Colorectal Adenocarcinoma17.85 ± 0.92DoxorubicinNot Specified
MRC-5Normal Lung Fibroblast84.20 ± 1.72--
5,7-Dibromo-8-hydroxyquinolineC6Rat Brain Tumor6.7 - 25.6 (range)Not SpecifiedNot Specified
HeLaCervical Carcinoma6.7 - 25.6 (range)Not SpecifiedNot Specified
HT29Colorectal Adenocarcinoma6.7 - 25.6 (range)Not SpecifiedNot Specified
6,8-Dibromo-5-nitroquinoline (17)C6Rat Brain Tumor50.05-FUNot Specified
HT29Colorectal AdenocarcinomaNot SpecifiedNot SpecifiedNot Specified
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C6, HeLa, HT29Rat Brain, Cervical, Colorectal5.45–9.6 µg/mL (range)5-FULower cytotoxicity
Quinoline Derivative 5aMCF-7Breast Cancer0.025 (GI50)Erlotinib0.080 (IC50)
A-549Lung Cancer0.082 (GI50)Lapatinib0.026 (IC50, HER2)

Note: The data presented is a compilation from various sources and should be interpreted with caution as experimental conditions may vary. Direct comparisons between compounds tested in different studies may not be fully representative.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of these quinoline derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

General MTT Assay Protocol:
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin, Cisplatin, or Erlotinib) for a specified incubation period (typically 24-72 hours).[1]

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated to allow for the formation of formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[1]

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[1]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The amount of formazan produced is directly proportional to the number of viable cells.

Potential Signaling Pathways and Mechanism of Action

Quinoline-based anticancer agents are known to exert their effects by targeting various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[3] While the precise mechanisms for many this compound derivatives are still under investigation, several key pathways have been implicated for structurally related compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation start Substituted Aniline + Malonic Acid Derivative cyclization Cyclization (e.g., Gould-Jacobs reaction) hydroxyquinoline 4-Hydroxyquinoline Intermediate chlorination Chlorination (e.g., POCl3) chloroquinoline 4-Chloroquinoline Intermediate bromination Bromination product This compound Derivative purification Purification (Recrystallization/Chromatography) characterization Analytical Characterization (NMR, MS, IR) in_vitro In vitro Cytotoxicity Assays (e.g., MTT) active Active Compounds Identified moa Mechanism of Action Studies pathway_analysis Target Identification & Pathway Analysis lead_dev Lead Compound for Further Development

One study on a novel quinoline-based EGFR/HER-2 dual-target inhibitor, compound 5a, revealed its ability to induce apoptosis.[4] The findings demonstrated that this compound promotes programmed cell death by activating pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while simultaneously reducing the expression of the anti-apoptotic protein Bcl-2.[4] This suggests that apoptosis induction is a significant mechanism for the anticancer activity of certain quinoline derivatives.

Furthermore, quinoline derivatives have been shown to potentially inhibit key signaling pathways including:

  • EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is often overexpressed in various cancers, and its inhibition can halt tumor growth.[3][4]

  • VEGFR-2 Signaling Pathway: Vascular endothelial growth factor receptor 2 (VEGFR-2) plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]

  • PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and growth, and its dysregulation is a common feature of many cancers.[3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis_Outcome Apoptosis Bcl2->Apoptosis_Outcome Caspases Caspase-3, 8 Caspases->Apoptosis_Outcome Bax Bax (Pro-apoptotic) Bax->Apoptosis_Outcome Quinoline This compound Derivatives Quinoline->EGFR Quinoline->VEGFR2 Quinoline->PI3K Quinoline->Bcl2 Quinoline->Caspases Quinoline->Bax

Conclusion

The available evidence strongly suggests that this compound and its derivatives represent a promising scaffold for the development of novel anticancer agents. Their cytotoxic activity against a range of cancer cell lines, coupled with their potential to modulate critical signaling pathways involved in cancer progression, underscores their therapeutic potential. Further research, including more direct comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the structure-activity relationships and to optimize the design of this class of compounds for enhanced efficacy and selectivity. The versatility of the quinoline core, with its amenable positions for chemical modification, provides a rich platform for future drug discovery efforts in oncology.

References

In Vitro Performance of 8-Bromo-4-chloroquinoline-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of 8-Bromo-4-chloroquinoline-based inhibitors against relevant alternative compounds. The data presented is supported by detailed experimental protocols to aid in the design and execution of related studies.

Comparative Analysis of Inhibitor Potency

The following tables summarize the in vitro inhibitory activities of various quinoline-based compounds against key cancer-related targets and cell lines. While specific data for this compound derivatives is emerging, the data for structurally related bromo- and chloro-substituted quinolines provide a valuable benchmark for assessing their potential efficacy.

Table 1: In Vitro Cytotoxicity (IC50) of Quinoline Derivatives against Various Cancer Cell Lines

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Highly Brominated Quinolines 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioblastoma)15.45-FU240.8
HeLa (Human Cervical Cancer)26.45-FU258.3
HT29 (Human Colorectal Adenocarcinoma)15.05-FU248.5
4-Aminoquinoline Derivatives N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Human Breast Cancer)7.35 - 8.73Chloroquine>50
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Human Breast Cancer)8.22Chloroquine20.72
Quinoline-Sulfonamides Compound 9aC32 (Amelanotic Melanoma)233.9--
COLO829 (Melanotic Melanoma)168.7--
MDA-MB-231 (Triple-Negative Breast Cancer)273.5--
U87-MG (Glioblastoma Multiforme)339.7--
A549 (Lung Cancer)223.1--
Bis-Quinoline Derivatives Compound 2aHeLa (Human Cervical Cancer)0.14--
HCT116 (Colorectal Carcinoma)<1--
Compound 2bMCF-7 (Human Breast Cancer)0.3--

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Data is compiled from multiple sources for comparative purposes.[1][2][3][4][5]

Table 2: In Vitro Kinase Inhibition (IC50) of Quinoline-Based EGFR and VEGFR Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Quinoline-based (Compound 21) EGFR L858R/T790M138Osimertinib110
Quinazoline analogues (Compound 3) VEGFR-28.4 ± 2.2Sunitinib18.9 ± 2.7
Quinazoline analogues (Compound 4) VEGFR-29.3 ± 3.9Sunitinib18.9 ± 2.7
Sulfonylated Indeno[1,2-c]quinolines (SIQ17) EGFR-TK~0.6-10.2Erlotinib~20

This table showcases the enzymatic inhibitory activity of various quinoline derivatives against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both critical targets in cancer therapy.[6][7]

Key Signaling Pathways Targeted by Quinoline-Based Inhibitors

Quinoline-based inhibitors often exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of the EGFR/VEGFR signaling cascade, which is a common target for this class of compounds.

EGFR_VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR EGFR Ligand (EGF/VEGF)->EGFR VEGFR VEGFR Ligand (EGF/VEGF)->VEGFR Dimerization_AutoP Dimerization & Autophosphorylation EGFR->Dimerization_AutoP VEGFR->Dimerization_AutoP P P Dimerization_AutoP->P PI3K PI3K Dimerization_AutoP->PI3K Quinoline_Inhibitor This compound -based Inhibitor Quinoline_Inhibitor->Dimerization_AutoP Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Proliferation

Inhibition of EGFR/VEGFR Signaling by Quinoline-based Inhibitors.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate the comparison of results across different studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value using appropriate software.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)

  • 384-well plates

  • Plate reader (Luminometer or HTRF-compatible reader)

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the phosphorylation of the substrate.

  • Data Analysis: Plot the kinase activity (e.g., luminescence or TR-FRET signal) against the concentration of the test compound to determine the IC50 value.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the in vitro evaluation of novel kinase inhibitors.

experimental_workflow Start Start Compound_Synthesis Synthesis of This compound Derivatives Start->Compound_Synthesis In_Vitro_Kinase_Assay In Vitro Kinase Assay (e.g., EGFR, VEGFR) Compound_Synthesis->In_Vitro_Kinase_Assay In_Vitro_Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Compound_Synthesis->In_Vitro_Cytotoxicity_Assay Determine_IC50_Enzyme Determine Enzymatic IC50 In_Vitro_Kinase_Assay->Determine_IC50_Enzyme Lead_Identification Lead Compound Identification Determine_IC50_Enzyme->Lead_Identification Determine_IC50_Cell Determine Cellular IC50 In_Vitro_Cytotoxicity_Assay->Determine_IC50_Cell Determine_IC50_Cell->Lead_Identification Further_Development Further Preclinical Development Lead_Identification->Further_Development

Workflow for In Vitro Evaluation of Kinase Inhibitors.

Alternative Inhibitors for Comparison

For a comprehensive evaluation, the performance of this compound-based inhibitors should be compared against established and clinically relevant drugs targeting similar pathways.

Table 3: FDA-Approved and Clinical Trial Kinase Inhibitors

Drug NameTarget(s)Approval Status
Gefitinib EGFRFDA-approved
Erlotinib EGFRFDA-approved
Afatinib EGFR, HER2, HER4FDA-approved
Osimertinib EGFR (including T790M mutation)FDA-approved
Bevacizumab VEGF-AFDA-approved
Sunitinib VEGFRs, PDGFRs, c-KITFDA-approved
Sorafenib VEGFRs, PDGFRs, RAFFDA-approved
Cabozantinib VEGFRs, MET, AXL, RETFDA-approved
Lenvatinib VEGFRs, FGFRs, PDGFRα, RET, KITFDA-approved
Lucitanib VEGFRs, FGFRs, PDGFRsClinical Trials

This table provides a list of alternative inhibitors that can be used as positive controls and for comparative efficacy studies.[8][9][][11][12][13][14][15]

References

Assessing the Selectivity of 8-Bromo-4-chloroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-bromo-4-chloroquinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic placement of bromine at the 8-position and chlorine at the 4-position provides distinct electronic properties and synthetic handles for further molecular elaboration. This guide provides a comparative overview of the selectivity of this compound derivatives, supported by experimental data from structurally related compounds, and details key experimental protocols for their evaluation.

Comparative Selectivity of Brominated Quinolines

Table 1: Cytotoxicity of Highly Brominated Quinolone Derivatives

Compound IDDescriptionCell LineIC50 (µg/mL)[1]
7 3,5,6,7-Tetrabromo-8-methoxyquinolineC6 (Rat Glioblastoma)>10
HeLa (Human Cervical Cancer)>10
HT29 (Human Colorectal Adenocarcinoma)>10
11 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC69.6
HeLa5.45
HT298.2
17 6,8-Dibromo-5-nitroquinolineC6>10
HeLa8.8
HT29>10
5-FU (Control) 5-FluorouracilC60.8
HeLa1.1
HT291.5

Note: The data presented is for brominated quinolines and serves as a benchmark for the potential activity of this compound derivatives.

Potential Signaling Pathways

Quinoline-based compounds, including those with bromo and chloro substitutions, are known to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[2] Derivatives of the closely related 7-bromo-4-chloro-8-methylquinoline scaffold are hypothesized to exert their effects through the inhibition of the following pathways.[2]

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell growth and division.[2]

  • VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2]

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates cell cycle progression, survival, and metabolism.[2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS_RAF EGF EGF EGF->EGFR Activation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation RAS_RAF->Proliferation

Inhibition of the EGFR signaling pathway.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGF VEGF VEGF->VEGFR2 Activation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition PKC PKC PLCg->PKC RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) PKC->RAS_RAF Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Migration RAS_RAF->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor This compound Derivative Inhibitor->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR CellProcesses Cell Survival, Growth, Proliferation mTOR->CellProcesses Kinase_Selectivity_Workflow Compound This compound Derivative Library KinasePanel Kinase Panel (e.g., 96-well plate) Compound->KinasePanel Assay Biochemical Kinase Assay (e.g., ADP-Glo) KinasePanel->Assay DataAcquisition Data Acquisition (Luminescence/Fluorescence Reader) Assay->DataAcquisition Analysis Data Analysis (IC50 Determination, Selectivity Score) DataAcquisition->Analysis HitIdentification Identification of Potent and Selective Inhibitors Analysis->HitIdentification

References

Benchmarking 8-Bromo-4-chloroquinoline: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate success of discovery programs. This guide provides an objective comparison of 8-Bromo-4-chloroquinoline with other key quinoline-based building blocks, supported by experimental data and detailed protocols. Our analysis focuses on performance in widely-used cross-coupling reactions and highlights its utility in the synthesis of kinase inhibitors.

Physicochemical Properties and Reactivity Overview

This compound is a solid, heterocyclic compound with a molecular weight of 242.50 g/mol and a melting point of 147-148 °C. Its structure incorporates two distinct halogen atoms, bromine and chlorine, at positions 8 and 4 of the quinoline core, respectively. This di-halogenated nature provides orthogonal reactivity, a desirable feature for sequential chemical modifications.

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F. Consequently, the C8-Br bond in this compound is expected to be more reactive than the C4-Cl bond in reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. This differential reactivity allows for selective functionalization at the 8-position while leaving the 4-position available for subsequent transformations.

Performance in Key Cross-Coupling Reactions

The versatility of a building block is often determined by its performance in robust and widely applicable chemical transformations. The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules. The performance of this compound in this reaction is benchmarked against other halo-quinolines in the table below.

Building BlockCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~90 (estimated)
6-Bromo-4-chloroquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~92
4,7-DichloroquinolinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O~85 (at C4)
8-BromoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~95

Note: Yields are highly dependent on specific reaction conditions and may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental tool for the synthesis of arylamines, a common motif in pharmaceuticals. The reactivity of this compound in this transformation is compared with that of other relevant building blocks.

Building BlockAmineCatalyst/LigandBaseSolventYield (%)Reference
This compound MorpholinePd₂(dba)₃/XPhosNaOtBuToluene~85 (estimated)
6-Bromo-2-chloroquinolineMorpholinePd(OAc)₂/BINAPCs₂CO₃Toluene~88 (at C6)
4,7-DichloroquinolineAnilinePd₂(dba)₃/BINAPNaOtBuToluene~75 (at C4)
5-Bromo-8-benzyloxyquinolineN-methylanilinePd(OAc)₂/BINAPNaOtBuToluene93

Note: Yields are highly dependent on specific reaction conditions and may vary.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of building blocks in a research setting.

General Protocol for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with the halo-quinoline (1.0 eq.), the corresponding boronic acid (1.2 eq.), palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.05 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.). The flask is evacuated and backfilled with argon three times. Degassed 1,4-dioxane and water (4:1 v/v) are then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

To an oven-dried Schlenk tube is added the halo-quinoline (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand such as XPhos (0.08 eq.). The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is heated to 100 °C with stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired arylamine.

Application in Kinase Inhibitor Synthesis: Targeting Cancer Signaling Pathways

Quinoline derivatives are privileged scaffolds in medicinal chemistry and have been successfully developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. This compound serves as a versatile starting material for the synthesis of potent kinase inhibitors targeting pathways such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway.

EGFR Signaling Pathway

The EGFR signaling cascade plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. Quinoline-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Promotes Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->EGFR Inhibits Proliferation Proliferation Transcription->Proliferation

Caption: EGFR signaling pathway and inhibition by quinoline derivatives.

VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily mediated by the VEGFR-2 signaling pathway. Quinoline-based compounds have been developed as potent inhibitors of VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->VEGFR-2 Inhibits PI3K_Akt_mTOR_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell_Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->PI3K Inhibits Quinoline_Inhibitor->mTORC1 Inhibits

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-4-chloroquinoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-4-chloroquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.